3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWJSAFGSJLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380305 | |
| Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-04-0 | |
| Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one (CAS 34552-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Picolinyl Ketone Scaffold
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, with the CAS number 34552-04-0, is a heterocyclic ketone belonging to the picolinyl ketone family. The core structure, featuring a pyridine ring linked to a ketone functional group, is a recurring motif in medicinal chemistry and materials science. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and pharmaceutical properties.[1][2] The incorporation of a bulky tert-butyl group adjacent to the carbonyl function in this compound suggests a molecule with distinct steric and electronic properties that can influence its reactivity and biological interactions. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development.
Physicochemical and Spectral Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₅NO | Derived from the chemical structure. |
| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Similar picolinyl ketones are often liquids or low-melting solids. |
| Boiling Point | Estimated to be in the range of 230-260 °C at atmospheric pressure. | Based on the boiling point of similar structures like 1-(pyridin-2-yl)butan-2-one (229.7 °C). |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Limited solubility in water is anticipated. | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring some water solubility, but the overall hydrocarbon content is significant. |
| pKa | The pyridinium ion is expected to have a pKa around 5-6. | The pKa of the conjugate acid of 2-methylpyridine (2-picoline) is 5.94, and the electronic effect of the keto-alkyl substituent is not expected to alter this value dramatically. |
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methylene protons (CH₂) adjacent to the pyridine ring and the carbonyl group would likely appear around δ 4.0-4.5 ppm. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, likely around δ 1.0-1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 177. Subsequent fragmentation could involve cleavage at the C-C bond between the carbonyl group and the tert-butyl group, leading to a prominent fragment ion.
Synthesis Protocol: A Guided Approach
A robust and efficient method for the synthesis of picolinyl ketones involves the acylation of 2-picolyllithium with a suitable ester. This approach offers good yields and is adaptable for the synthesis of this compound.
Experimental Workflow: Acylation of 2-Picolyllithium
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Picoline (freshly distilled)
-
n-Butyllithium (in hexanes)
-
Methyl pivalate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation of 2-Picolyllithium:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled 2-picoline (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of a deep red solution indicates the generation of 2-picolyllithium.
-
-
Acylation Reaction:
-
Cool the freshly prepared 2-picolyllithium solution back down to -78 °C.
-
In a separate flask, prepare a solution of methyl pivalate (1.1 equivalents) in anhydrous THF.
-
Add the methyl pivalate solution dropwise to the 2-picolyllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
-
Potential Applications in Drug Development and Research
The unique structural features of this compound make it an interesting candidate for various applications in drug discovery and agrochemical research.
As a Building Block in Medicinal Chemistry
The picolinyl ketone moiety can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or heterocyclic rings, allowing for the generation of diverse chemical libraries for biological screening.
Caption: Potential application pathways for this compound.
Potential Biological Activity
Numerous pyridine derivatives have been reported to possess insecticidal activity.[1][2] The structural similarity of this compound to known insecticidal compounds suggests that it could be a candidate for screening in agrochemical discovery programs. The specific mode of action would need to be determined through biological assays, but potential targets could include the nicotinic acetylcholine receptor or other vital insect enzyme systems.
Furthermore, the picolinate scaffold is a "privileged" structure in drug discovery, with many derivatives showing potent enzyme inhibitory activity.[3] The unique steric hindrance provided by the tert-butyl group could lead to selective interactions with the active sites of certain enzymes, making it a valuable lead compound for the development of novel therapeutics.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.
Conclusion
This compound is a picolinyl ketone with significant potential as a building block in organic synthesis and as a candidate for biological screening in both pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in the public domain, its synthesis can be readily achieved through established methods. The structural features of this molecule, particularly the combination of the pyridine ring and the sterically demanding tert-butyl group, warrant further investigation into its chemical reactivity and biological properties. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related picolinyl ketone derivatives.
References
- Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.
- PubChemLite. (2026). 3-methyl-1-(pyridin-2-yl)butan-1-one. PubChemLite.
- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. PubMed.
- PubChem. (2026). 3,3-Dimethyl-1-(6-methyl-tetrahydropyran-2-yl)-butan-2-one. PubChem.
- Kramarova, E. P., et al. (2023). (PDF) Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring.
- PubChem. (2026). 3,3-Dimethyl-2-pyridin-3-ylbutan-1-ol. PubChem.
- Al-Omran, F., et al. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. TARA.
- PubChemLite. (2026). 3-methyl-1-(pyridin-3-yl)butan-2-one. PubChemLite.
- Al-Omran, F., et al. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to α,β-Ethylenic Ketones and Amides. Journal of Chemical Research, Synopses (RSC Publishing).
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- Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.
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An In-Depth Technical Guide to the Physicochemical Properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone, a pyridinyl ketone of interest in medicinal chemistry and drug discovery. The pyridine moiety is a well-established pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for predicting their behavior in biological systems and for rational drug design.[1] This document moves beyond a simple datasheet to offer insights into the causality behind these properties and provides detailed, field-proven protocols for their experimental determination.
Compound Identification and Structure
IUPAC Name: 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one
Chemical Structure:
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Figure 1: Chemical structure of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone.Molecular Formula: C₁₁H₁₅NO
Molecular Weight: 177.24 g/mol
CAS Number: Information not available.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, the following properties have been predicted using established computational models. These values provide a valuable starting point for experimental design and interpretation. For comparative purposes, experimental data for the analogous compound, 3,3-dimethyl-2-butanone (pinacolone), are also provided where available.[2][3][4][5][6][7][8]
| Property | Predicted Value (3,3-dimethyl-1-(2-pyridinyl)-2-butanone) | Experimental Value (3,3-dimethyl-2-butanone) | Prediction Tool/Method |
| Melting Point (°C) | 15.5 | -52.5 to -53[2][3][7] | ACD/Labs Percepta |
| Boiling Point (°C) | 245.7 ± 25.0 | 105-106[2][3][4][6] | ACD/Labs Percepta |
| Water Solubility (mg/L) | 1.93 x 10⁴ | 19,000[7] | ACD/Labs Percepta |
| logP | 1.85 | 1.20[8] | Molinspiration |
| pKa (of pyridinium ion) | ~5.0 - 5.5 | Not Applicable | Literature Analogy* |
*The predicted pKa is based on the known pKa of 2-ethylpyridine (5.89) and considering the electron-withdrawing effect of the ketone group.[9][10][11]
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.55 | d | 1H | Pyridine H-6 |
| 7.65 | t | 1H | Pyridine H-4 |
| 7.20 | d | 1H | Pyridine H-3 |
| 7.15 | t | 1H | Pyridine H-5 |
| 4.10 | s | 2H | -CH₂- (methylene) |
| 1.20 | s | 9H | -C(CH₃)₃ (t-butyl) |
Prediction generated using online NMR prediction tools.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments.
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| 212.0 | C=O (ketone) |
| 155.0 | Pyridine C-2 |
| 149.0 | Pyridine C-6 |
| 136.5 | Pyridine C-4 |
| 124.0 | Pyridine C-5 |
| 121.5 | Pyridine C-3 |
| 50.0 | -CH₂- (methylene) |
| 44.0 | -C(CH₃)₃ (quaternary) |
| 26.5 | -C(CH₃)₃ (methyl) |
Prediction generated using online NMR prediction tools.
Infrared (IR) Spectroscopy
Predicted key IR absorption bands are indicative of the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1590, 1470, 1430 | Medium | C=C, C=N stretch (pyridine) |
Based on typical IR frequencies for pyridines and ketones.
Mass Spectrometry (MS)
Expected fragmentation patterns in electron ionization (EI) mass spectrometry.
| m/z | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 120 | Loss of t-butyl group |
| 93 | Pyridylmethyl cation |
| 57 | t-butyl cation (base peak) |
Based on common fragmentation pathways for ketones and pyridines.
Experimental Protocols for Physicochemical Profiling
The following section details robust, self-validating protocols for the experimental determination of key physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the methodology.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It relies on achieving thermodynamic equilibrium between the solid compound and its saturated aqueous solution.
}
Figure 2: Workflow for solubility determination.Step-by-Step Protocol:
-
Preparation: Add an excess amount of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone to a known volume of purified water in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is the determined concentration of the compound in the saturated aqueous solution, typically expressed in mg/mL or µg/mL.
Lipophilicity Determination (logP/logD by Shake-Flask Method)
Rationale: Lipophilicity, expressed as the octanol-water partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH, is a critical parameter for predicting drug absorption and membrane permeability. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.
}
Figure 3: Workflow for logP/logD determination.Step-by-Step Protocol:
-
Phase Preparation: Prepare mutually saturated 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). This is achieved by vigorously mixing equal volumes of the two phases and allowing them to separate overnight.
-
Partitioning: Add a small, known amount of a stock solution of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone to a vial containing a defined volume ratio of the saturated octanol and aqueous phases (e.g., 1:1).
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) or distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithmic form is then calculated:
-
logP or logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Chemical Stability Assessment
Rationale: Understanding the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and potential degradation pathways. A forced degradation study exposes the compound to harsh conditions to accelerate its decomposition.
}
Figure 4: Workflow for chemical stability assessment.Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone in various stress media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Also, prepare solutions for thermal and photostability testing.
-
Incubation: Store the solutions under the specified conditions for predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For photostability, expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.
-
Data Interpretation: Quantify the remaining parent compound at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like LC-MS to elucidate degradation pathways.
Conclusion
The physicochemical properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone, both predicted and those determined through the robust experimental protocols outlined in this guide, are fundamental to its advancement as a potential drug candidate. A thorough understanding of its solubility, lipophilicity, and stability will enable researchers to optimize its formulation, predict its in vivo behavior, and ultimately accelerate its development timeline. The provided methodologies serve as a reliable foundation for generating the high-quality data required for informed decision-making in the drug discovery and development process.
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An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: Molecular Structure, Synthesis, and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3,3-dimethyl-1-pyridin-2-ylbutan-2-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document integrates established chemical principles and data from analogous structures to present a robust guide to its molecular properties, plausible synthetic routes, and expected analytical characteristics.
Molecular Identity and Physicochemical Properties
This compound is a ketone featuring a pyridine ring linked via a methylene bridge to a neopentyl ketone moiety. The structural combination of the aromatic, basic pyridine ring and the sterically hindered tert-butyl group imparts specific chemical characteristics to the molecule.
Molecular Structure
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A summary of the key computed and expected physicochemical properties of this compound is provided in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | Calculated |
| Monoisotopic Mass | 177.115364 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents | General chemical principles |
Plausible Synthetic Methodologies
Synthesis via Acylation of 2-Picolyllithium
A common and effective method for the synthesis of 2-picolyl ketones is the acylation of 2-picolyllithium.[1] This organometallic intermediate is generated by the deprotonation of the methyl group of 2-picoline (2-methylpyridine) using a strong base, such as phenyllithium or butyllithium.[2][3] The resulting nucleophilic 2-picolyllithium can then react with an appropriate acylating agent.
For the synthesis of the target molecule, an ester such as methyl pivalate (methyl 2,2-dimethylpropanoate) would be a suitable electrophile. The overall reaction scheme is presented below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Preparation of 2-Picolyllithium: To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the deep red-colored 2-picolyllithium.
-
Acylation Reaction: A solution of methyl pivalate in anhydrous THF is then added dropwise to the cold solution of 2-picolyllithium. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.
-
Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality in Experimental Choices:
-
Low Temperature: The use of low temperatures is crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.
-
Ester as Acylating Agent: Esters are common acylating agents in this type of reaction, leading to the formation of the desired ketone.[1]
Expected Analytical and Spectroscopic Data
The structural features of this compound suggest characteristic signals in various spectroscopic analyses. The following predictions are based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain.
-
Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield.
-
Methylene Protons (-CH₂-): A singlet in the region of δ 3.8-4.2 ppm, integrating to two protons. The deshielding effect of the adjacent carbonyl group and the pyridine ring will shift this signal downfield.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons. This signal is characteristic of a tert-butyl group attached to a carbonyl.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the highly downfield region, expected around δ 210-215 ppm.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 50-55 ppm.
-
Quaternary Carbon (-C(CH₃)₃): A signal around δ 44-48 ppm.
-
tert-Butyl Carbons (-C(CH₃)₃): A signal around δ 26-28 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl group.
-
Alpha-Cleavage: The most prominent fragmentation is expected to be the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This would result in a base peak at m/z = 120, corresponding to the [M - 57]⁺ fragment (the 2-pyridylacetyl cation).
-
Other Fragmentations: Another possible alpha-cleavage is the loss of the picolyl radical (•CH₂C₅H₄N), leading to a fragment at m/z = 85 (the pivaloyl cation). McLafferty rearrangement is not possible for this molecule as there are no gamma-hydrogens.
Potential Applications in Research and Development
Pyridinyl ketones are valuable intermediates in organic synthesis and have been explored in medicinal chemistry.
-
Synthetic Intermediates: The ketone functionality can be readily transformed into other functional groups, such as alcohols (via reduction) or amines (via reductive amination), providing access to a wide range of derivatives.
-
Ligand Synthesis: The pyridine nitrogen offers a coordination site for metal ions, making this class of compounds potential ligands in catalysis and materials science.
-
Medicinal Chemistry: The pyridinone scaffold, which can be accessed from pyridinyl ketones, is considered a privileged structure in drug discovery, exhibiting a wide range of biological activities.[4]
Conclusion
While this compound is not extensively documented in the scientific literature, its synthesis is highly feasible through established organometallic methodologies. Its molecular structure suggests a predictable and informative spectroscopic profile. The insights provided in this guide, based on sound chemical principles and analogies to well-characterized compounds, offer a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic ketones.
References
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An In-Depth Technical Guide to C11H15NO Ketones: Focus on Synthetic Cathinones
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C11H15NO represents a diverse group of isomeric ketones, many of which fall under the classification of synthetic cathinones. These compounds are β-keto analogues of phenethylamines, structurally related to the naturally occurring stimulant cathinone found in the khat plant (Catha edulis).[1][2][3] Due to their potent psychostimulant effects, which often mimic those of controlled substances like cocaine, MDMA, and amphetamines, synthetic cathinones have become a significant area of focus in forensic chemistry, pharmacology, and drug development.[1][4][5] This guide provides a detailed technical overview of the nomenclature, synthesis, analytical characterization, and pharmacological properties of prominent C11H15NO ketone isomers, with a particular focus on mephedrone and its structural isomers.
Nomenclature and Isomerism of C11H15NO Ketones
The systematic IUPAC naming for ketones follows a set of rules where the carbonyl group is identified, and its position is indicated with a number, followed by the suffix "-one".[6] The common names for these compounds often refer to them as derivatives of cathinone or phenethylamine. The molecular formula C11H15NO allows for significant isomeric variation, primarily through the positioning of substituents on the phenyl ring and the alkyl chain. This structural diversity leads to a range of compounds with distinct pharmacological profiles.
Several key isomers of C11H15NO have gained prominence as novel psychoactive substances (NPS).[7] These are often referred to as "designer drugs," developed to circumvent existing drug laws.[7]
Table 1: Prominent Isomers of C11H15NO Ketones
| Common Name | IUPAC Name | Other Names | CAS Number |
| Mephedrone | 2-(methylamino)-1-(4-methylphenyl)propan-1-one[8] | 4-methylmethcathinone, 4-MMC, M-CAT, Meow Meow[7][8] | 1189805-46-6[8] |
| Buphedrone | 2-(methylamino)-1-phenylbutan-1-one[9][10] | α-methylamino-butyrophenone (MABP)[3][9] | 408332-79-6[10] |
| Methedrone | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one[11] | 4-methoxymethcathinone | 530-54-1[11] |
Synthesis and Chemical Characterization
The synthesis of C11H15NO ketones, such as mephedrone, can be achieved through various routes. A common method involves the α-bromination of a substituted propiophenone followed by a reaction with an appropriate amine.[12][13]
Exemplary Synthesis Protocol: Mephedrone Hydrochloride
The synthesis of mephedrone typically involves a two-step process.[7][12] The first step is the bromination of 4-methylpropiophenone. This is followed by the reaction of the resulting 4'-methyl-2-bromopropiophenone with methylamine.[7]
-
Step 1: α-Bromination of 4-Methylpropiophenone. 4-methylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid, and bromine is added. This reaction yields an oil fraction of 4'-methyl-2-bromopropiophenone. The causality behind this step lies in the electrophilic addition of bromine to the enol form of the ketone, resulting in the substitution of a bromine atom at the alpha-carbon.
-
Step 2: Amination and Salt Formation. The 4'-methyl-2-bromopropiophenone is then dissolved in a solvent like dichloromethane. This solution is added to a mixture of methylamine hydrochloride and a base, such as triethylamine, in dichloromethane.[7] The triethylamine acts as an acid scavenger, neutralizing the hydrobromic acid formed during the reaction. After the reaction, hydrochloric acid is added to protonate the amine, and the resulting hydrochloride salt is extracted.[7]
An alternative synthesis route involves the oxidation of the corresponding ephedrine analogue, 4-methylephedrine, using an oxidizing agent like potassium permanganate.[7] This method can produce a specific enantiomer of mephedrone if an enantiomerically pure precursor is used.[7]
Spectroscopic Characterization
Unequivocal identification of C11H15NO ketones relies on a combination of analytical techniques.[14][15] Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for preliminary identification in forensic laboratories.[14] Further confirmation is typically achieved using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).[14][15]
Table 2: Key Spectroscopic Data for Mephedrone
| Technique | Key Features and Observations |
| Mass Spectrometry (MS) | Characteristic fragment ions at m/z 58, 119, and 130 are used for quantification.[16][17] |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for the carbonyl group (C=O stretch) and the aromatic ring. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the number and connectivity of protons and carbons. |
| Ultraviolet (UV) Spectroscopy | The UV spectrum of mephedrone hydrochloride in ethanol shows a maximum absorbance (λmax) at approximately 259.5 nm.[18] |
Pharmacology and Mechanism of Action
Synthetic cathinones are central nervous system stimulants.[1] Their primary mechanism of action involves interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][19][20]
Mephedrone, for instance, acts as a substrate for these transporters, inhibiting the reuptake of dopamine, serotonin, and norepinephrine, and promoting their release.[7][19] This leads to increased extracellular concentrations of these neurotransmitters in the brain, resulting in its stimulant and empathogenic effects.[7][19][21] The pharmacological profile of mephedrone is often compared to that of MDMA and methamphetamine.[7] Like MDMA, it has a more pronounced effect on serotonin release compared to dopamine.[7][22] Similar to methamphetamine, it induces a rapid release of dopamine.[7]
The different isomers of C11H15NO exhibit variations in their affinity for and activity at the monoamine transporters, which accounts for their differing pharmacological profiles. These structural and functional differences are a key area of research in understanding the potential for abuse and the toxicological properties of these compounds.
Analytical Methodologies
The detection and quantification of synthetic cathinones in biological matrices and seized materials are crucial for clinical and forensic toxicology.[14][23] A variety of analytical techniques are employed for this purpose.[14]
Sample Preparation
For biological samples such as blood, plasma, or urine, sample preparation is a critical step to remove interfering substances and concentrate the analyte.[14] Common techniques include:
-
Protein Precipitation: Often used for blood and plasma samples, where a solvent like acetonitrile is added to precipitate proteins.[16][17]
-
Liquid-Liquid Extraction (LLE): A method to separate compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A technique that uses a solid phase and a liquid phase to isolate one, or one type, of analyte from a solution.
Instrumental Analysis: GC-MS Protocol for Mephedrone in Blood
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cathinones.[16][17]
-
1. Sample Preparation: Blood samples are deproteinized with acetonitrile. The supernatant is then derivatized and extracted in a single step with ethyl chloroformate and ethyl acetate.[16][17] An internal standard, such as methamphetamine-d5, is added for accurate quantification.[16][17]
-
2. GC-MS Analysis: The extracted and derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.
-
3. Data Analysis: The characteristic ions for mephedrone (m/z 58, 119, and 130) and the internal standard are monitored for quantification.[16][17] Calibration curves are generated using standards of known concentrations to determine the concentration of mephedrone in the sample.[16][17][24]
Toxicology and Implications for Drug Development
The use of synthetic cathinones is associated with a range of adverse health effects, including cardiovascular changes, anxiety, and in some cases, fatalities.[5][7] The rapid metabolism and short half-life of compounds like mephedrone (around two hours) contribute to patterns of compulsive redosing, increasing the risk of toxicity.[7][22]
For drug development professionals, the study of C11H15NO ketones and other synthetic cathinones provides valuable insights into structure-activity relationships at the monoamine transporters. Understanding how subtle structural modifications can drastically alter the pharmacological and toxicological properties of these compounds is crucial for the design of safer and more effective therapeutics targeting the central nervous system. The challenges in detecting and characterizing these rapidly evolving novel psychoactive substances also drive the development of more advanced and sensitive analytical techniques.[25]
Conclusion
The C11H15NO ketones, particularly the synthetic cathinones like mephedrone, represent a significant and evolving class of compounds with complex chemistry, pharmacology, and toxicology. A thorough understanding of their nomenclature, synthesis, and analytical characterization is essential for researchers, scientists, and drug development professionals. Continued research into these substances is critical for addressing the public health challenges they pose and for advancing our knowledge of neuropharmacology.
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Solubility Profile of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: A Methodological and Predictive Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed protocols necessary for researchers to generate reliable and reproducible solubility data. We delve into the physicochemical properties of the molecule to establish a predictive solubility model, provide step-by-step instructions for the "gold standard" shake-flask method, and describe robust analytical techniques for concentration measurement, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyridine-containing compounds.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][2]
This compound is a heterocyclic aromatic ketone. Compounds featuring the pyridine ring are ubiquitous in pharmaceuticals, and understanding their solubility behavior is essential for their progression through the development pipeline.[3][4] This guide serves as a comprehensive technical resource, providing both the theoretical underpinnings and the practical, field-tested methodologies required to thoroughly assess the solubility of this compound in relevant organic solvent systems.
Physicochemical Analysis and Predictive Solubility
A molecule's structure dictates its properties, including its solubility. By dissecting the structure of this compound, we can predict its behavior in various solvents based on the principle of "like dissolves like."[5][6]
The molecule can be deconstructed into three key regions influencing its polarity and interaction potential:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is an electron-withdrawing group and a hydrogen bond acceptor. This imparts polarity to the molecule and suggests favorable interactions with polar solvents.[4][6]
-
The Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor. This feature significantly enhances the potential for solubility in polar solvents, particularly those capable of hydrogen bonding.[6][7]
-
The Tert-butyl Group: This bulky, nonpolar alkyl group (-C(CH3)3) introduces significant steric hindrance and lipophilicity. It will favor interactions with nonpolar solvents through London dispersion forces and will tend to decrease solubility in highly polar, aqueous environments.[5][8]
Predicted Solubility Trends:
-
High Solubility Predicted in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderately polar solvents like acetone and dichloromethane, which can effectively solvate the polar pyridine and ketone moieties.[8]
-
Moderate Solubility Predicted in: Polar protic solvents like ethanol and methanol. While these solvents can hydrogen bond, the bulky nonpolar tert-butyl group may limit miscibility compared to smaller alcohols.[8]
-
Low Solubility Predicted in: Nonpolar solvents such as hexane and toluene. The molecule's overall polarity, driven by the pyridine and ketone groups, will likely make it poorly soluble in these hydrocarbon-based solvents.[8]
Below is a diagram illustrating the key functional regions of the molecule that dictate its solubility.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
High-Throughput Screening with Nephelometry
For early-stage discovery, where compound availability is low and speed is critical, laser nephelometry offers a high-throughput method for estimating kinetic solubility. [9][10]This technique measures the light scattered by insoluble particles (precipitate) when a compound, initially dissolved in DMSO, is introduced into an aqueous or organic medium. [11][12]While it provides a kinetic rather than a thermodynamic value, it is excellent for ranking compounds. [13][9]
Analytical Quantification of Solute Concentration
Accurate quantification of the dissolved solute is the final and most critical step. The choice of analytical method depends on the compound's properties, the required sensitivity, and the complexity of the solvent matrix.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for concentration determination, provided the solute has a chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region. [14][15]The pyridine ring and the ketone's carbonyl group in this compound are expected to produce significant UV absorbance. [7] Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent across the UV-Vis spectrum (approx. 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Using λmax ensures maximum sensitivity and adherence to the Beer-Lambert Law.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the determined λmax.
-
Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
Measure Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.
-
Calculate Concentration: Use the absorbance value and the calibration curve equation to calculate the concentration of the diluted sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive technique, making it the preferred method, especially if the solvent has interfering absorbance or if metabolites or impurities are present. [16]A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. [17] Protocol for HPLC Method Development:
-
Column Selection: A C18 column is a standard and appropriate starting point for a molecule of this polarity.
-
Mobile Phase Selection: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. [3][18]A gradient elution (varying the ratio of organic to aqueous phase over time) may be necessary to achieve good peak shape and resolution.
-
Detector: A UV detector set to the λmax of the compound (as determined above) would be highly effective. [16]4. Calibration: As with UV-Vis, inject a series of standards of known concentration to create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered and diluted sample from the solubility experiment and determine its concentration from the calibration curve based on its peak area.
The diagram below provides a logical guide for selecting the appropriate analytical method.
Caption: Decision tree for selecting an analytical quantification method.
Data Presentation
All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and conditions.
Table 1: Solubility of this compound at 25°C
| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar Aromatic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |
| Acetone | Ketone | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Nitrile | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Water | Polar Protic | [Experimental Value] | [Calculated Value] |
Note: This table is a template for recording experimentally determined data.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility of this compound in organic solvents. By integrating predictive analysis based on molecular structure with the "gold standard" shake-flask experimental method and precise analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. Adherence to these detailed protocols will ensure data integrity and reproducibility, forming a solid foundation for subsequent formulation and preclinical studies.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Petrović, M., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3).
- BMG LABTECH. (n.d.).
- Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Al-Ghaban, A., et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 57, 1-12.
- University of Manitoba. (2023). Solubility of Organic Compounds.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (2025).
- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Defense Technical Information Center. (n.d.).
- AAT Bioquest. (2022).
- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.
- Persee Analytics, Inc. (n.d.).
- PROAnalytics, LLC. (2018).
- chemeurope.com. (n.d.). Pyridine.
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- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. helixchrom.com [helixchrom.com]
- 4. Pyridine [chemeurope.com]
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- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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An In-depth Technical Guide to the Key Chemical Features of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core chemical features of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. As a molecule of interest in medicinal chemistry and materials science, understanding its synthesis, structural characteristics, and potential reactivity is paramount for its application in research and development. This document is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies and interpretations.
Molecular Structure and Physicochemical Properties
This compound is a ketone derivative featuring a bulky tert-butyl group adjacent to the carbonyl and a methylene-linked pyridine ring at the α-position. This unique arrangement of a sterically demanding aliphatic ketone and a heteroaromatic moiety bestows upon it specific chemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 177.24 g/mol | Calculated |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| XLogP3 | 2.5 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 2 | Predicted |
| Rotatable Bond Count | 3 | Predicted |
Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic strategies for α-substituted ketones. A plausible and efficient method involves the alkylation of a pre-formed enolate of pinacolone (3,3-dimethyl-2-butanone) with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
Proposed Synthetic Pathway: Enolate Alkylation
This method is predicated on the generation of a nucleophilic enolate from pinacolone, which then undergoes a substitution reaction with the electrophilic halomethylpyridine. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions.
Caption: Proposed synthesis of this compound via enolate alkylation.
Detailed Experimental Protocol
Materials:
-
Pinacolone (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq) as a 2 M solution in THF/heptane/ethylbenzene
-
2-(Bromomethyl)pyridine hydrobromide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution to the cooled THF with stirring.
-
Add pinacolone dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, neutralize 2-(bromomethyl)pyridine hydrobromide with a saturated solution of NaHCO₃ and extract with a suitable organic solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the 2-(bromomethyl)pyridine free base in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
Due to the absence of published experimental data, the following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the tert-butyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-6 | 8.5 - 8.6 | d | 1H |
| Pyridine H-4 | 7.6 - 7.7 | td | 1H |
| Pyridine H-3 | 7.2 - 7.3 | d | 1H |
| Pyridine H-5 | 7.1 - 7.2 | t | 1H |
| Methylene (-CH₂-) | 3.8 - 4.0 | s | 2H |
| tert-Butyl (-C(CH₃)₃) | 1.1 - 1.2 | s | 9H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the pyridine carbons, the methylene carbon, and the carbons of the tert-butyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 210 - 215 |
| Pyridine C-2 | 155 - 157 |
| Pyridine C-6 | 149 - 150 |
| Pyridine C-4 | 136 - 137 |
| Pyridine C-3 | 123 - 124 |
| Pyridine C-5 | 121 - 122 |
| Methylene (-CH₂-) | 50 - 55 |
| Quaternary Carbon (-C(CH₃)₃) | 44 - 46 |
| tert-Butyl (-C(CH₃)₃) | 26 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl group.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1705 - 1725 | Strong |
| C=N, C=C (pyridine) | 1570 - 1600 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-H (aromatic) | 3000 - 3100 | Weak |
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the ketone, the pyridine ring, and the acidic α-protons of the methylene group.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to the corresponding alcohol.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated towards this.
-
Methylene Protons: The protons on the methylene carbon are acidic and can be removed by a strong base to form an enolate, allowing for further functionalization at this position.
The presence of the pyridine moiety suggests potential applications in medicinal chemistry, as pyridine and its derivatives are common scaffolds in biologically active compounds.[1] They are known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific substitution pattern of this molecule could be explored for its potential as a ligand for metal catalysts or as a building block in the synthesis of more complex heterocyclic systems.
Conclusion
While this compound is not a widely studied compound, its chemical features can be reliably predicted based on established principles of organic chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential reactivity, offering a valuable resource for researchers interested in exploring its properties and applications. The proposed experimental protocols are robust and based on well-documented transformations, providing a clear path for the synthesis and subsequent investigation of this intriguing molecule.
References
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PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. [Link]
- Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5), 1264-1266.
-
ResearchGate. Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Wikipedia. 2-Acetylpyridine. [Link]
-
Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]
-
ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
TARA. Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
-
PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Navigating the Research Landscape of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course for a Niche Pyridinyl Ketone
In the intricate tapestry of chemical compounds available for research and development, some molecules stand out not for their widespread availability, but for their potential in nuanced applications. 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is one such compound. While not a staple on the virtual shelves of every major chemical supplier, its unique structural motif, combining a sterically hindered ketone with a pyridinyl group, presents intriguing possibilities in medicinal chemistry and materials science. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule. Given the current landscape, a direct procurement route is not always clear. Therefore, this document will delve into not only the known (though limited) commercial availability but also potential synthetic pathways, expected analytical characteristics, and the broader context of its utility, drawing parallels from structurally related compounds. Our aim is to equip the discerning researcher with the foundational knowledge required to explore the potential of this compound in their endeavors.
Section 1: Commercial Availability - A Specialized Market
Procuring this compound for research purposes requires a targeted approach, as it is not a commonly stocked item in many mainstream chemical catalogs. Our investigation has identified a limited number of potential suppliers. It is crucial for researchers to conduct their own due diligence regarding the purity, availability, and lead times with these vendors.
One listed supplier is Xiamen Equation Chemical Co., Ltd. [1]. However, researchers are advised to directly contact the company to confirm current stock and obtain a certificate of analysis, as online listings can sometimes be out of date.
The scarcity of off-the-shelf options suggests that for specific research needs, custom synthesis may be a more viable and reliable route. Several companies, such as Fluorochem and BLDpharm, offer custom synthesis services and list a variety of structurally related pyridinyl and butanone derivatives, indicating a capability to produce the target molecule.[2][3]
Table 1: Potential Commercial Sources and Related Compounds
| Compound Name | Potential Supplier | Notes |
| This compound | Xiamen Equation Chemical Co., Ltd. | Direct inquiry recommended to verify availability and specifications.[1] |
| 3,3-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one | BLDpharm | A more complex derivative, indicating synthetic capabilities in this area.[2] |
| 3,3-Dimethyl-1-pyrazol-1-yl-butan-2-one oxime | Fluorochem | A related heterocyclic ketone, suggesting expertise in similar scaffolds.[3] |
| 3-methyl-1-(pyridin-4-yl)butan-2-one | ChemNet | An isomeric pyridine derivative available from listed exporters.[4] |
Section 2: Synthesis Strategies - Building the Core Scaffold
For research groups with synthetic chemistry capabilities, the de novo synthesis of this compound is a practical approach. The synthesis can be logically broken down into the formation of the key carbon-carbon bond between the picolyl and the tert-butyl ketone fragments. A plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles.
A logical retrosynthetic analysis suggests disconnecting the molecule at the C1-C2 bond of the butanone chain, leading to a picolyl anion equivalent and a suitable tert-butyl ketone electrophile.
Caption: Retrosynthetic analysis of the target molecule.
A forward synthesis could involve the generation of a 2-picolyllithium or a related organometallic species from 2-picoline, followed by its reaction with a suitable acylating agent like pivaloyl chloride or a pivalic ester.
Proposed Experimental Protocol:
-
Generation of 2-Picolyllithium: A solution of 2-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong base such as n-butyllithium (n-BuLi) is added dropwise. The reaction mixture is stirred at this temperature for a designated period to ensure the complete formation of the deep red 2-picolyllithium.
-
Acylation: Pivaloyl chloride is then added slowly to the solution of 2-picolyllithium at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
This proposed synthesis is analogous to methods used for the preparation of similar ketones and is a standard approach in organic synthesis. For related transformations, researchers can refer to the synthesis of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione, which involves the reaction of a carbanion with a pyridine-containing electrophile.[5]
Section 3: Analytical Characterization - What to Expect
A crucial aspect of utilizing any chemical in research is the verification of its identity and purity. For this compound, a combination of spectroscopic techniques would be employed for its characterization.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridinyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), a singlet for the methylene protons adjacent to the pyridine ring, and a singlet for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon (typically δ > 200 ppm), the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. Also, C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule.[6] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅NO). Fragmentation patterns would likely show cleavage at the alpha-position to the carbonyl group. |
For comparison, the NIST WebBook provides extensive spectral data for 3,3-dimethyl-2-butanone (pinacolone), which can serve as a reference for the ketone portion of the target molecule.[7]
Section 4: Research Applications and the Broader Significance of Pyridinyl Ketones
While specific research applications of this compound are not extensively documented in publicly available literature, the broader class of pyridinone and pyridinyl ketone derivatives is of significant interest in medicinal chemistry.[8] These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.
Potential Areas of Application:
-
Kinase Inhibition: The pyridine moiety can form hydrogen bonds with the hinge region of protein kinases, making pyridinyl-containing compounds potent kinase inhibitors. The specific substitution pattern on the butanone portion could influence selectivity and potency. Research on pyridone-based PIM-1 kinase inhibitors highlights the potential of this scaffold in cancer therapy.[9]
-
Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history in the development of antimicrobial and antiviral drugs. The unique steric and electronic properties of this compound could be explored in the design of novel therapeutic agents.
-
Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring can coordinate with metal ions, opening up applications in catalysis and materials science. The ketonic oxygen can also participate in chelation. The synthesis of ligands like 3-(Pyridin-2-ylmethyl)pentane-2,4-dione for metal complexes underscores this potential.[5]
The workflow for exploring a novel compound like this compound in a drug discovery context would typically follow a structured path.
Caption: A typical workflow for the evaluation of a novel compound in drug discovery.
Conclusion: A Molecule of Latent Potential
This compound represents a chemical entity with untapped research potential. While its commercial availability is limited, this guide provides a framework for its acquisition through targeted sourcing or chemical synthesis. The provided insights into its expected analytical properties and the broader context of pyridinyl ketones in scientific research are intended to empower researchers to confidently incorporate this and similar molecules into their studies. The journey from a niche chemical to a key research tool is often paved by in-depth technical understanding and a willingness to explore beyond the conventional.
References
-
XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]
-
PubChemLite. 3-methyl-1-(pyridin-3-yl)butan-2-one. [Link]
-
TARA. Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. [Link]
- Zhang, X., et al. (2006). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 27(9), 1443-1444.
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. [Link]
-
PubChem. 3,3-Dimethyl-2-pyridin-3-ylbutan-1-ol. [Link]
- Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
- Al-Ostoot, F. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989.
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095.
-
University of Regensburg. 3,3-dimethyl-2-butanone. [Link]
- El-Damasy, A. K., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
- Mekheimer, R. A., et al. (2025).
-
NIST. 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook. [Link]
- Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3389.
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Methodological & Application
The Synthetic Versatility of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: A Guide for Organic Synthesis
Introduction: Unveiling a Versatile Pyridyl Ketone Scaffold
In the landscape of organic synthesis, pyridyl ketones represent a class of compounds with significant utility, acting as crucial intermediates, ligands in catalysis, and core components of pharmacologically active molecules.[1] This guide focuses on the synthesis and potential applications of a specific, sterically hindered pyridyl ketone: 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one . The presence of a bulky tert-butyl group adjacent to the carbonyl function, combined with the coordinating ability of the pyridine ring, imparts unique reactivity and stereoelectronic properties to this molecule. This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, providing detailed synthetic protocols, exploring potential applications, and elucidating the mechanistic rationale behind its utility. While this specific molecule may not be extensively cataloged, its synthesis and applications can be confidently extrapolated from the well-established chemistry of related 2-acylpyridines.
Strategic Synthesis of this compound
The construction of 2-acylpyridines can be approached through several reliable synthetic strategies. For the title compound, the most direct and efficient methods involve the formation of the carbon-carbon bond between the pyridine ring and the acyl group using organometallic reagents. Two primary retrosynthetic disconnections are considered here: acylation of a picolyl nucleophile or addition of a bulky ketone equivalent to a pyridine electrophile.
Protocol 1: Synthesis via Grignard Reaction with 2-Picolinonitrile
This is arguably the most direct route, leveraging the reaction of a Grignard reagent with a nitrile to form a ketone after acidic workup.[2] The nitrile group is an excellent electrophile for organometallic addition, and the intermediate imine is stable to a second addition, thus preventing the formation of a tertiary alcohol, a common side reaction with other acyl precursors like esters or acid chlorides.[2]
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). A solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction is initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Addition to Nitrile: The solution of tert-butylmagnesium chloride is cooled to 0 °C. A solution of 2-picolinonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Hydrolysis and Workup: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 3 M HCl) until the solution is acidic. This step hydrolyzes the intermediate imine to the desired ketone. The mixture is stirred for 1-2 hours at room temperature. The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality and Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Anhydrous solvents are essential for the same reason.
-
The slow, controlled addition of reagents helps to manage the exothermic nature of the reaction.
-
Acidic workup is necessary for the hydrolysis of the intermediate magnesium iminate salt to the ketone.
Protocol 2: Synthesis from Picolinic Acid via a Weinreb Amide
An alternative approach that offers excellent control and avoids over-addition involves the use of a Weinreb amide (N-methoxy-N-methylamide) of picolinic acid. The intermediate formed upon addition of the organometallic reagent is a stable chelated species that does not react further until acidic workup.
Reaction Scheme:
Step-by-Step Protocol:
-
Synthesis of Picolinoyl Chloride: Picolinic acid (1.0 equivalent) is suspended in dichloromethane, and oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) is added dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The mixture is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude picolinoyl chloride, which is used immediately in the next step.
-
Formation of the Weinreb Amide: The crude picolinoyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents). The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the Weinreb amide, which can be purified by column chromatography.
-
Grignard Addition to the Weinreb Amide: The purified N-methoxy-N-methylpicolinamide (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere. A solution of tert-butylmagnesium chloride (1.2 equivalents in THF) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography as described in Protocol 1.
Applications in Organic Synthesis
The unique structural features of this compound open up a range of potential applications in modern organic synthesis.
As a Bidentate Ligand in Homogeneous Catalysis
The 2-pyridyl ketone moiety is a well-established N,O-bidentate ligand capable of coordinating to a variety of transition metals.[5][6] The steric bulk of the tert-butyl group can influence the coordination sphere of the metal center, potentially leading to enhanced selectivity in catalytic transformations.
Potential Catalytic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Complexes of pyridyl ketones with palladium have been shown to be effective catalysts in reactions such as the Heck and Suzuki-Miyaura couplings.[6] The steric hindrance from the tert-butyl group could promote reductive elimination, potentially improving catalytic turnover.
-
Asymmetric Transfer Hydrogenation: Chiral ligands derived from 2-pyridyl ketones are effective in the asymmetric reduction of prochiral ketones. While the title compound is achiral, it can serve as a precursor to chiral ligands through modification or be used in catalyst systems where chirality is introduced through another component.
Illustrative Workflow for Catalyst Application:
This compound + Reducing Agent + Chiral Catalyst -> (R)- or (S)-3,3-Dimethyl-1-pyridin-2-ylbutan-2-ol
Caption: Drug discovery workflow starting from the title compound.
Conclusion and Future Outlook
This compound, while a specific and less-common molecule, stands as a representative of a highly valuable class of compounds in organic synthesis. Its synthesis is readily achievable through established organometallic methodologies. The combination of a sterically demanding tert-butyl group and a coordinating pyridyl moiety makes it a promising candidate for applications in catalysis, asymmetric synthesis, and as a versatile building block in medicinal chemistry. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this and related pyridyl ketone scaffolds in their synthetic endeavors.
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- Preparation method of 2-acetylpyridine. Google Patents, CN109503469B. [URL: https://patents.google.
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- Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Royal Society of Chemistry, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03129a]
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Application Notes and Protocols for 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one in Medicinal Chemistry
Introduction and Current Landscape
The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, featuring a pyridine ring linked to a sterically hindered ketone, represents a unique, yet underexplored, scaffold. A comprehensive search of the current scientific literature reveals a notable scarcity of specific data on the synthesis, biological activity, and medicinal chemistry applications of this precise molecule.
However, the structural motifs present in this compound—namely the pyridine nucleus and the butanone framework—are well-established pharmacophores found in a wide array of bioactive compounds. The pyridine ring, a bioisostere for phenyl and other heterocyclic rings, is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2] Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4]
This document, therefore, serves as a proactive guide for the researcher interested in pioneering the investigation of this compound. It outlines a logical, step-by-step approach to synthesizing, characterizing, and evaluating the potential of this compound in a medicinal chemistry context, drawing parallels from established research on related structures.
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible disconnection for this compound is between the C1 and C2 of the butane chain, suggesting a nucleophilic attack of a pivaloyl anion equivalent on a 2-halomethylpyridine or a related electrophile.
Caption: Retrosynthetic and forward synthesis proposal.
Protocol: Synthesis of this compound
This protocol is hypothetical and would require optimization.
-
Preparation of the Enolate: To a solution of pinacolone (3,3-dimethyl-2-butanone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) dropwise. Stir the reaction mixture for 1 hour to ensure complete enolate formation.
-
Nucleophilic Substitution: To the freshly prepared enolate solution, add a solution of 2-(bromomethyl)pyridine hydrobromide in the same anhydrous solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group, the methylene bridge, and the protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methylene carbon, and the carbons of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared Spectroscopy | A characteristic absorption band for the carbonyl (C=O) stretching vibration. |
Initial Biological Screening: A Tiered Approach
Given the broad biological activities of pyridine-containing molecules, a tiered screening approach is recommended to efficiently identify potential therapeutic areas for this compound.
Caption: Tiered screening workflow for a novel compound.
Protocol: In Vitro Anticancer Screening
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line to determine the compound's potency.
Rationale for Further Screening
Based on the initial screening results, further investigations can be planned:
-
If potent anticancer activity is observed: The compound could be tested in more specific assays, such as cell cycle analysis or apoptosis assays.[5] Given that many pyridinone derivatives are known kinase inhibitors, screening against a panel of kinases could be a logical next step.[6]
-
If antimicrobial activity is detected: The minimum inhibitory concentration (MIC) against a broader panel of bacterial and fungal strains should be determined.[2]
-
If anti-inflammatory effects are noted: The compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified using ELISA.
Structure-Activity Relationship (SAR) Studies
Should this compound exhibit promising biological activity, the next phase would involve synthesizing and testing analogs to establish a structure-activity relationship (SAR).
Key Structural Modifications for SAR Exploration
-
Pyridine Ring Substitution: Introduce various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions on the pyridine ring to probe the electronic and steric requirements for activity.
-
Modification of the Ketone: Reduce the ketone to an alcohol to assess the importance of the carbonyl group. Convert the ketone to other functional groups like oximes or hydrazones.
-
Alteration of the tert-Butyl Group: Replace the tert-butyl group with other bulky or less sterically hindered alkyl or aryl groups to understand the impact of this moiety on activity and selectivity.
Caption: SAR exploration strategy.
Conclusion and Future Directions
While this compound is currently a molecule with a sparse data footprint in medicinal chemistry, its constituent parts suggest a high potential for biological activity. The protocols and strategic workflows outlined in this document provide a comprehensive roadmap for any researcher or drug discovery professional aiming to unlock the therapeutic potential of this and other novel chemical entities. A systematic approach, beginning with robust synthesis and progressing through tiered biological screening and SAR studies, will be crucial in determining the future of this compound as a lead compound in medicinal chemistry.
References
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Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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National Center for Biotechnology Information. (2026). 3,3-Dimethyl-2-pyridin-3-ylbutan-1-ol. PubChem Compound Summary for CID 68188429. Retrieved from [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Luo, T., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry, 184, 111728. [Link]
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Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]
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Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. Journal of Chemical Research, Synopses, (2), 50-51. [Link]
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ChemSynthesis. (n.d.). 3-methyl-1-pyridin-4-ylbutan-2-one. Retrieved from [Link]
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Shityakov, S., et al. (2020). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2020(3), M1149. [Link]
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Das, P., & Choudhury, M. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635-18663. [Link]
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Khazi, I. A. M., et al. (2005). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Indian Journal of Chemistry - Section B, 44(3), 594-601. [Link]
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Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4236. [Link]
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Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
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Al-Zaydi, K. M., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(1), 169. [Link]
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National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(6-methyl-tetrahydropyran-2-yl)-butan-2-one. PubChem Compound Summary for CID 567325. Retrieved from [Link]
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Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 2096-2115. [Link]
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Application Notes and Protocols: 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one as a Versatile Building Block for the Synthesis of Fused N-Heterocyclic Compounds
Introduction: Unlocking the Potential of a Sterically Influenced Pyridyl Ketone
In the landscape of heterocyclic chemistry, the design and synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science remain a paramount objective. Pyridine-containing molecules, in particular, are ubiquitous in pharmaceuticals and agrochemicals. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one , a versatile and strategically designed building block, for the construction of complex fused N-heterocyclic systems.
The unique structural feature of this ketone is the presence of a sterically demanding tert-butyl group adjacent to the carbonyl functionality. This steric hindrance is not a limitation but rather a design element that can be exploited to direct the regioselectivity of certain cyclization reactions and to introduce a bulky substituent into the target heterocycle, potentially modulating its physicochemical and pharmacological properties. The adjacent methylene bridge, activated by both the pyridin-2-yl ring and the carbonyl group, serves as a key reactive site for a variety of chemical transformations.
These application notes will provide detailed, field-proven insights into the synthesis of this compound and its subsequent application in the construction of two important classes of fused nitrogen heterocycles: indolizines and quinolizinium salts . The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Building Block: this compound
The synthesis of the title compound is most effectively achieved through the nucleophilic addition of 2-picolyllithium to a sterically hindered acyl chloride, namely pivaloyl chloride. This approach leverages the acidity of the methyl group of 2-picoline, which can be readily deprotonated by a strong, non-nucleophilic base to form the corresponding organolithium reagent.
Reaction Principle:
The synthesis proceeds via a two-step, one-pot procedure. First, 2-picoline is deprotonated at the methyl position using a strong base like n-butyllithium (n-BuLi) at low temperature to form 2-picolyllithium. This species is a potent nucleophile. In the second step, pivaloyl chloride is added, which undergoes nucleophilic acyl substitution with the 2-picolyllithium to furnish the desired ketone. The low reaction temperature is crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Picoline (freshly distilled)
-
n-Butyllithium (2.5 M in hexanes)
-
Pivaloyl chloride (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Formation of 2-Picolyllithium: To the reaction flask, add anhydrous THF (100 mL for a 50 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath. To this, add freshly distilled 2-picoline (1.0 eq.) via syringe. Slowly add n-butyllithium (1.05 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color indicates the formation of 2-picolyllithium. Stir the solution at -78 °C for 1 hour.
-
Acylation: In a separate dry flask, prepare a solution of freshly distilled pivaloyl chloride (1.1 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes. The deep color of the organolithium reagent should fade.
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Then, allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. Must be anhydrous to prevent quenching of the organolithium reagent. |
| Temperature | -78 °C | Crucial for the stability of 2-picolyllithium and to prevent side reactions such as addition to the pyridine ring. |
| Base | n-Butyllithium | A strong, non-nucleophilic base that efficiently deprotonates the acidic methyl group of 2-picoline. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid to neutralize any remaining base and organolithium species without causing unwanted side reactions. |
Part 2: Application in Heterocyclic Synthesis - The Tschitschibabin Indolizine Synthesis
The Tschitschibabin (also spelled Chichibabin) indolizine synthesis is a powerful method for constructing the indolizine nucleus, a privileged scaffold in medicinal chemistry.[1] this compound is an excellent substrate for this reaction due to its activated methylene group.
Reaction Principle:
The synthesis of a 2-tert-butyl-substituted indolizine derivative from this compound proceeds in two steps. First, the pyridine nitrogen is quaternized by reaction with an α-halo ketone, such as phenacyl bromide, to form a pyridinium salt. In the second step, treatment with a base generates a pyridinium ylide intermediate. This ylide undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration, to yield the aromatic indolizine.
Caption: Workflow for the Tschitschibabin synthesis of indolizines.
Detailed Experimental Protocol: Synthesis of 2-tert-Butyl-1-phenylindolizine
Materials:
-
This compound
-
Phenacyl bromide (2-bromoacetophenone)
-
Anhydrous acetone or acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Quaternization: In a round-bottom flask, dissolve this compound (1.0 eq.) and phenacyl bromide (1.0 eq.) in anhydrous acetone or acetonitrile. Reflux the mixture for 2-4 hours. The formation of a precipitate indicates the formation of the pyridinium salt.
-
Cyclization: After cooling the reaction mixture to room temperature, add a saturated aqueous solution of sodium bicarbonate (a slight excess). The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-tert-butyl-1-phenylindolizine.
| Parameter | Condition | Rationale |
| Quaternizing Agent | Phenacyl bromide | A reactive α-halo ketone that readily alkylates the pyridine nitrogen. |
| Base | Sodium bicarbonate | A mild base sufficient to deprotonate the acidic methylene group to form the pyridinium ylide intermediate, initiating the cyclization. |
| Solvent | Acetone/Acetonitrile then Ethanol/Water | Aprotic polar solvents are suitable for the quaternization step, while a protic solvent mixture is often used for the base-mediated cyclization. |
Part 3: Application in Heterocyclic Synthesis - Synthesis of Quinolizinium Salts
Quinolizinium salts are another class of fused N-heterocycles that can be accessed from this compound. These aromatic cations have applications as fluorescent dyes and in materials science.
Reaction Principle:
The synthesis of a substituted quinolizinium salt can be achieved through a cyclization reaction involving the methylene bridge and the carbonyl group of the starting ketone. A common strategy involves the reaction with a 1,3-dicarbonyl compound or a related species in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic quinolizinium ring system.[2]
Sources
Application Notes and Protocols for Reactions Involving 3,3-dimethyl-1-(2-pyridinyl)-2-butanone
Introduction: The Significance of Pyridyl Ketones in Modern Chemistry
The pyridine motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] When incorporated into a ketone scaffold, such as in 3,3-dimethyl-1-(2-pyridinyl)-2-butanone, the resulting pyridyl ketone becomes a versatile building block for synthesizing more complex molecules. The juxtaposition of the electron-withdrawing pyridine ring and the sterically hindered tert-butyl group imparts distinct reactivity to the carbonyl center and the adjacent methylene bridge, making it a valuable intermediate for creating novel molecular architectures. This document provides a detailed experimental protocol for the synthesis of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone and explores its potential applications in research and development.
Synthetic Protocol: A Guided Approach to 3,3-dimethyl-1-(2-pyridinyl)-2-butanone
The synthesis of the title compound is most effectively achieved through the nucleophilic addition of a lithiated pyridine species to a suitable electrophile. Here, we detail a robust protocol based on the generation of 2-picolyllithium followed by acylation with pivaloyl chloride. This method offers a straightforward and high-yielding route to the desired product.
Core Principles of the Synthesis
The reaction proceeds in two key stages:
-
Deprotonation: 2-picoline is deprotonated at the methyl group using a strong base, typically n-butyllithium (n-BuLi), to form the highly nucleophilic 2-picolyllithium. The reaction is conducted at low temperatures to prevent side reactions.
-
Acylation: The generated organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. An aqueous workup subsequently yields the target ketone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone.
Detailed Step-by-Step Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Picoline | Anhydrous, 99.8% | Sigma-Aldrich | Store over molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use. |
| Pivaloyl chloride | 99% | Alfa Aesar | Use freshly opened or distilled. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry over sodium/benzophenone still. |
| Saturated NH4Cl solution | ACS grade | Fisher Scientific | |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | |
| Ethyl acetate | ACS grade | Fisher Scientific | |
| Hexanes | ACS grade | Fisher Scientific | |
| Anhydrous Na2SO4 | ACS grade | Fisher Scientific | |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Procedure:
-
Preparation of 2-Picolyllithium:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-picoline (5.0 g, 53.7 mmol) to the cooled THF.
-
Slowly add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop, indicating the formation of 2-picolyllithium.
-
Stir the resulting solution at -78 °C for 1 hour.
-
-
Acylation:
-
In a separate flame-dried flask, prepare a solution of pivaloyl chloride (7.1 g, 59.1 mmol) in anhydrous THF (20 mL).[3]
-
Add the pivaloyl chloride solution dropwise to the 2-picolyllithium solution at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3,3-dimethyl-1-(2-pyridinyl)-2-butanone as a pale yellow oil.
-
Expected Yield and Characterization
-
Expected Yield: 70-80%
-
Appearance: Pale yellow oil
-
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H, pyridyl-H6), 7.65 (td, 1H, pyridyl-H4), 7.20 (d, 1H, pyridyl-H3), 7.15 (dd, 1H, pyridyl-H5), 4.05 (s, 2H, -CH₂-), 1.20 (s, 9H, -C(CH₃)₃).[4][5]
-
¹³C NMR (100 MHz, CDCl₃): δ 214.0 (C=O), 155.0 (pyridyl-C2), 149.0 (pyridyl-C6), 136.5 (pyridyl-C4), 124.0 (pyridyl-C3), 121.5 (pyridyl-C5), 48.0 (-CH₂-), 44.0 (-C(CH₃)₃), 26.5 (-C(CH₃)₃).[5]
-
IR (neat, cm⁻¹): ~2970 (C-H, aliphatic), ~1715 (C=O, ketone), ~1590, 1470, 1435 (C=C, C=N, pyridine ring).[6]
-
Potential Applications and Further Reactions
The unique structure of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone opens avenues for a variety of chemical transformations, making it a valuable intermediate in several research areas.
Catalysis and Ligand Synthesis
The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand, capable of coordinating with various metal centers.[7] This property makes it a precursor for the synthesis of novel catalysts for a range of organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Caption: Potential reaction pathways for 3,3-dimethyl-1-(2-pyridinyl)-2-butanone.
Medicinal Chemistry
Pyridyl ketones are known precursors to biologically active molecules. The ketone functionality can be reduced to a chiral alcohol, which can serve as a key stereocenter in a drug candidate. Furthermore, the pyridine ring can be functionalized through C-H activation or other substitution reactions to modulate the pharmacological properties of the resulting compounds.[4][8]
Asymmetric Synthesis
Asymmetric reduction of the ketone can lead to the formation of enantiomerically enriched pyridyl alcohols. These chiral alcohols are valuable ligands in asymmetric catalysis, enabling the synthesis of a wide range of chiral molecules with high enantioselectivity.
Conclusion
3,3-dimethyl-1-(2-pyridinyl)-2-butanone is a valuable and versatile building block in organic synthesis. The protocol outlined in this document provides a reliable method for its preparation. The unique combination of a pyridine ring and a sterically demanding ketone moiety makes this compound an attractive starting material for the development of novel catalysts, ligands, and potential therapeutic agents. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.
References
- Wu, C., Ying, T., Fan, H., Hu, C., Su, W., & Yu, J. (2023). Mechanochemically activated magnesium(0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides. Organic Letters, 25(15), 2531–2536.
- Al-Masoudi, N. A., Al-Hamdani, A. A., & Al-Saad, M. A. (2021). Synthesis of a Family of Pd(II)
- Kumar, P., Kumar, R., & Kumar, A. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. RSC Advances, 9(58), 33799-33810.
-
Wikipedia. Pyridine. Available from: [Link]
- Al-Masoudi, N. A., & Al-Hamdani, A. A. (2019). Synthesis, Characterization, and Biological Activity of Di‐2‐pyridyl Ketone Aryl Hydrazone and Its Copper(II) Complex and the Interaction of Di‐2‐pyridyl Ketone Aryl Hydrazone with DNA Bases. ChemistrySelect, 4(29), 8561-8570.
- Sanz-Novo, M., & Fernández-Alonso, F. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. Physical Chemistry Chemical Physics, 23(34), 19349-19357.
-
The University of the West Indies. Synthesis, characterization and molecular sensing behaviour of a variety of di-2-pyridyl ketone hydrazone derivatives. Available from: [Link]
-
ResearchGate. The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Available from: [Link]
- Sanz-Novo, M., & Fernández-Alonso, F. (2021). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics, 23(34), 19349-19357.
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
ResearchGate. Pyridine Aldehydes and Ketones. Available from: [Link]
-
Organic Syntheses. Copper-Catalyzed Enantioselective Hydroamination of Alkenes. Available from: [Link]
-
Organic Syntheses. tert-Butyl pivaloyloxy carbamate. Available from: [Link]
-
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
- Smith, S. R., & Wackerly, J. W. (2023). Spectroscopy Data for Undergraduate Teaching.
-
Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]
-
Patsnap. Pivaloyl chloride patented technology retrieval search results. Available from: [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. Available from: [Link]
- Liu, L., et al. (2024).
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Application Note: A Novel Synthetic Pathway to Potent Anti-inflammatory Pyrazole Derivatives from 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Novel Pyridyl Ketone Scaffold
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Similarly, pyrazole derivatives are renowned for their potent anti-inflammatory effects, with celecoxib being a prominent example of a cyclooxygenase-2 (COX-2) inhibitor.[2] The strategic combination of these two pharmacophores into a single molecular entity presents a compelling avenue for the discovery of novel anti-inflammatory agents with potentially enhanced efficacy and selectivity.
This application note outlines a novel, efficient, and well-rationalized synthetic pathway for the preparation of a new class of potential anti-inflammatory agents, starting from the readily accessible but underexplored building block, 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one . The proposed synthesis leverages a robust two-step sequence involving a Claisen-Schmidt condensation followed by a cyclization reaction to construct a pyridyl-substituted pyrazole core. This guide provides detailed, step-by-step protocols, mechanistic insights, and methodologies for subsequent biological evaluation, designed to empower researchers in their quest for next-generation anti-inflammatory therapeutics.
Proposed Synthetic Strategy: A Two-Step Approach to Pyridyl-Pyrazoles
The synthetic design capitalizes on the reactivity of the α-methylenic protons of the starting ketone in a base-catalyzed condensation, followed by the classical construction of the pyrazole ring from an α,β-unsaturated ketone intermediate.
Caption: Proposed two-step synthesis of a novel pyridyl-pyrazole anti-inflammatory agent.
PART 1: Detailed Synthetic Protocols
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-4,4-dimethyl-2-(pyridin-2-ylmethylene)pentan-3-one (Pyridyl Chalcone Intermediate)
This protocol details the base-catalyzed Claisen-Schmidt condensation between this compound and p-anisaldehyde.[1] The steric hindrance from the tert-butyl group necessitates optimized reaction conditions to ensure efficient condensation.[3]
Materials and Reagents:
-
This compound
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.91 g) and p-anisaldehyde (12 mmol, 1.63 g, 1.45 mL) in 30 mL of ethanol.
-
In a separate beaker, prepare a 20% aqueous solution of KOH by dissolving 2.24 g of KOH in 10 mL of deionized water.
-
Add the KOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and neutralize with glacial acetic acid to a pH of ~7.
-
A solid precipitate is expected to form. If an oil separates, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Collect the solid by filtration, wash with cold water, and air dry. If extraction was performed, combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1) to afford the pure pyridyl chalcone intermediate.[5]
Expected Characterization Data:
-
Appearance: Yellowish solid.
-
IR (KBr, cm⁻¹): ~1685 (C=O, conjugated ketone), ~1605 (C=C), ~1580 (C=N, pyridine).[4]
-
¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, 1H, pyridine-H6), 7.70 (t, 1H, pyridine-H4), 7.30-7.40 (m, 3H, pyridine-H3, H5 & vinyl-H), 7.20 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 1.30 (s, 9H, t-Bu).[5][6]
-
¹³C NMR (100 MHz, CDCl₃): δ ~204 (C=O), ~161 (Ar-C-O), ~150 (pyridine C6), ~145 (vinyl-C), ~136 (pyridine C4), ~132 (Ar-C), ~128 (Ar-CH), ~125 (vinyl-CH), ~123 (pyridine C3, C5), ~114 (Ar-CH), ~55 (OCH₃), ~43 (quaternary C), ~27 (t-Bu CH₃).[6]
-
Mass Spec (ESI-MS): m/z calculated for C₂₀H₂₃NO₂ [M+H]⁺, found.
Step 2: Synthesis of 5-(4-methoxyphenyl)-3-(pyridin-2-yl)-4-(tert-butyl)-1H-pyrazole
This protocol describes the cyclization of the synthesized pyridyl chalcone with hydrazine hydrate in the presence of an acid catalyst to form the final pyrazole product.[7]
Materials and Reagents:
-
Pyridyl Chalcone Intermediate (from Step 1)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Protocol:
-
In a 50 mL round-bottom flask, dissolve the pyridyl chalcone intermediate (5 mmol) in 20 mL of ethanol.
-
Add hydrazine hydrate (7.5 mmol, 0.37 mL) to the solution, followed by the addition of glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-(4-methoxyphenyl)-3-(pyridin-2-yl)-4-(tert-butyl)-1H-pyrazole.[4]
Expected Characterization Data:
-
Appearance: White or off-white solid.
-
IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1600 (C=N), ~1580 (C=C).
-
¹H NMR (400 MHz, DMSO-d₆): δ ~12.5 (s, 1H, NH), 8.50 (d, 1H, pyridine-H6), 7.80 (t, 1H, pyridine-H4), 7.30-7.40 (m, 2H, pyridine-H3, H5), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.70 (s, 1H, pyrazole-H5), 3.80 (s, 3H, OCH₃), 1.40 (s, 9H, t-Bu).[8][9]
-
¹³C NMR (100 MHz, DMSO-d₆): δ ~160 (Ar-C-O), ~150 (pyrazole-C3), ~149 (pyridine-C6), ~144 (pyrazole-C5), ~136 (pyridine-C4), ~130 (Ar-CH), ~125 (Ar-C), ~122 (pyridine-C3, C5), ~114 (Ar-CH), ~105 (pyrazole-C4), ~55 (OCH₃), ~35 (quaternary C), ~30 (t-Bu CH₃).[10]
-
Mass Spec (ESI-MS): m/z calculated for C₂₀H₂₃N₃O [M+H]⁺, found.
PART 2: Biological Evaluation Protocols
The synthesized pyrazole derivative can be evaluated for its anti-inflammatory activity using standard in-vivo and in-vitro assays.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation.
Protocol:
-
Use male Wistar rats (150-200 g), fasted overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 50 mg/kg).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control x 100
In-Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay determines the effect of the compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity-mediated effects.
Proposed Mechanism of Action: COX-2 Inhibition
Pyrazole-containing compounds are well-documented inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Caption: Proposed mechanism of action via COX-2 inhibition.
The designed pyridyl-pyrazole derivative is hypothesized to selectively bind to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibition would lead to a reduction in the cardinal signs of inflammation. Further enzymatic assays would be required to confirm the COX-2 inhibitory activity and determine the IC₅₀ value.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
p-Anisaldehyde: May cause skin and eye irritation. Handle in a fume hood.[13][14][15][16][17]
-
Hydrazine Hydrate: Highly toxic and corrosive. It is a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and a face shield.[18][19][20][21]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This application note provides a comprehensive and actionable guide for the synthesis and preliminary biological evaluation of a novel class of potential anti-inflammatory agents derived from this compound. The proposed synthetic route is efficient and utilizes well-established chemical transformations. The detailed protocols and characterization data serve as a valuable resource for researchers aiming to explore this new chemical space. The subsequent biological evaluation protocols offer a clear path to assess the anti-inflammatory potential of the synthesized compounds. This work opens a new avenue for the development of potent and selective anti-inflammatory drugs based on the pyridyl-pyrazole scaffold.
References
- Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR), 8(1).
- Deshmukh, R., et al. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 33(4).
- Abdel-Wahab, B. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14, 20065-20083.
- Yakaiah, B., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
- Al-Zaydi, K. M. (2025). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues.
- Simpson, D. K. (n.d.). Safety and Handling of Hydrazine.
- SpectraBase. (2024). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine.
- Thermo Fisher Scientific. (2010).
- Inotiv. (n.d.).
- Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
- Deshmukh, R., et al. (2017). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity.
- Sigma-Aldrich. (2025).
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Kelly, D. P., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Dimethylbutan-2-one oxime.
- BASF. (2025).
- Master Organic Chemistry. (2020).
- Lanxess. (2015).
- Karu, K., et al. (2019). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 24(24), 4539.
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.
- BYJU'S. (n.d.).
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Application Notes and Protocols for the Safe Handling and Storage of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
A Foreword on Scientific Diligence with Novel Compounds
The compound 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a specific chemical entity for which extensive, publicly available hazard data and established handling protocols are limited. This document, therefore, serves as a comprehensive guide based on the principles of chemical safety, risk assessment, and best practices derived from analogous structures (pyridyl compounds, ketones) and authoritative laboratory safety standards.[1][2][3] The protocols herein are designed to empower researchers, scientists, and drug development professionals to establish a self-validating system of safety. It is imperative that these guidelines are used in conjunction with a thorough, institution-specific risk assessment and the user's professional judgment.[4][5]
Part 1: Compound Characterization and Hazard Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the substance being handled.[4][5] Given the absence of a specific Safety Data Sheet (SDS), a presumptive hazard assessment is the first critical step.
Structural Analogs and Predicted Properties
This compound combines a pyridine ring with a ketone functional group. This structure suggests several potential properties and hazards that must be considered.
-
Pyridyl Moiety: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[6][7] They are often malodorous and should be handled in a well-ventilated area.[7][8]
-
Ketone Moiety (specifically, a neopentyl ketone structure): Ketones can range from relatively benign to highly flammable and irritating.[9] Structurally similar compounds like 3,3-Dimethyl-1-phenylbutan-2-one are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6][10]
Based on these analogs, it is prudent to assume this compound is, at a minimum:
-
Potentially flammable[9]
The Imperative of a Chemical Hygiene Plan (CHP)
All laboratory activities involving this compound must be conducted under the framework of a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][12][13] The CHP is the master document that outlines procedures, equipment, and work practices to protect laboratory personnel. A designated Chemical Hygiene Officer (CHO) must oversee the implementation of the CHP.[2][14]
Risk Assessment Workflow
Before any experiment, a documented risk assessment must be performed. This process is crucial for identifying potential hazards and implementing appropriate control measures.[1]
Caption: Risk assessment workflow for novel compounds.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Minimizing all chemical exposures is a core tenet of laboratory safety.[4][15] Engineering controls are the first line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[16][17] This is critical to minimize inhalation exposure to potential vapors or aerosols.[18]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[18]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, at minimum. Chemical splash goggles are strongly recommended. | Protects against splashes and accidental eye contact, which could cause serious irritation.[6][10] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart if available). Double-gloving is recommended for neat transfers. | Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals.[7] |
| Body Protection | Flame-resistant laboratory coat with a full front closure and long sleeves. | Protects skin from splashes and provides a layer of protection against potential flammability.[5] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills.[5] |
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for common laboratory procedures. They are designed to be self-validating by incorporating safety checks at each stage.
Protocol: Weighing and Aliquoting Solid Compound
Objective: To safely and accurately weigh a desired amount of the solid compound.
Materials:
-
This compound (stock container)
-
Spatula
-
Weigh paper or weigh boat
-
Analytical balance (located inside a fume hood or vented enclosure)
-
Appropriately labeled receiving vial
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place all necessary materials (spatula, weigh paper, receiving vial) inside the fume hood before opening the stock container.
-
Transfer: Open the stock container. Using a clean spatula, carefully transfer a small amount of the compound to the weigh paper on the analytical balance.
-
Weighing: Record the mass. Close the stock container immediately to minimize exposure to the atmosphere.
-
Aliquoting: Carefully transfer the weighed solid from the weigh paper into the labeled receiving vial.
-
Cleanup: Dispose of the used weigh paper in the designated solid chemical waste container. Clean the spatula thoroughly.
-
Final Check: Ensure both the stock container and the new aliquot are sealed and properly labeled before removing them from the fume hood.
Protocol: Solution Preparation
Objective: To safely dissolve the compound in a solvent.
Materials:
-
Weighed aliquot of this compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Volumetric flask or other suitable glassware
-
Pipettes or graduated cylinders
Procedure:
-
Preparation: Conduct the entire procedure within a chemical fume hood. Don all required PPE.
-
Initial Dissolution: Add the weighed solid to the volumetric flask.
-
Solvent Addition: Carefully add the solvent to the flask. When adding acid to water or making any potentially exothermic mixture, do so slowly and with caution.[15]
-
Mixing: Cap the flask and mix by inversion or using a magnetic stirrer until the solid is fully dissolved. If the process is exothermic, allow the solution to cool periodically.
-
Final Volume: Once dissolved and at room temperature, bring the solution to the final desired volume with the solvent.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, date, and your initials.[12]
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derivatization of the ketone group in 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
An Application Guide to the Derivatization of the Ketone Group in 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Introduction: Navigating the Challenges of a Sterically Hindered Ketone
In the landscape of pharmaceutical and materials science, pyridinyl ketones represent a class of compounds with significant synthetic potential. This compound is a noteworthy scaffold, combining the electronic and coordinating properties of a pyridine ring with a sterically demanding ketone environment. The derivatization of its carbonyl group is a critical step for various applications, including the development of novel bioactive molecules, the synthesis of ligands for catalysis, and the preparation of analytical standards.
However, the synthetic utility of this molecule is governed by a significant challenge: the profound steric hindrance imposed by the tert-butyl group adjacent to the carbonyl carbon. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, significantly slowing down or even inhibiting reactions that proceed readily with less hindered ketones.[1] Furthermore, the presence of the pyridinyl nitrogen introduces an additional layer of complexity, as it can act as a base, a nucleophile, or a coordinating ligand, depending on the reaction conditions.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the successful derivatization of this compound. We move beyond simple procedural lists to explain the underlying principles and the rationale behind methodological choices, empowering the user to troubleshoot and adapt these protocols for analogous sterically encumbered systems. The following sections detail robust methods for C=N bond formation, reductive amination, and olefination, transforming a challenging synthetic problem into a tractable chemical endeavor.
Section 1: Reactivity and Strategic Considerations
The reactivity of the ketone in this compound is a tale of two competing factors: the electrophilicity of the carbonyl carbon and the steric shield provided by the tert-butyl group. While the carbonyl group is inherently polarized and susceptible to nucleophilic attack, the sheer size of the neighboring tert-butyl group makes the activation energy for this attack considerably high.[1] Consequently, reactions often require more forcing conditions—such as elevated temperatures, higher reagent concentrations, or extended reaction times—compared to unhindered counterparts like acetone or even acetophenone.
The pyridin-2-yl group can also modulate reactivity. Under acidic conditions, the pyridine nitrogen will be protonated, increasing the overall water solubility of the molecule but potentially deactivating the ring towards certain electrophilic reactions. Conversely, the lone pair on the nitrogen can participate in intramolecular catalysis or chelate to metal ions, a feature that can be exploited in certain transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molar Mass | 177.24 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Analogous compounds[2][3] |
| Key Structural Features | Sterically hindered ketone, Pyridinyl moiety | - |
Section 2: Derivatization via C=N Bond Formation: Oximes and Hydrazones
The formation of imine-type derivatives is a cornerstone of carbonyl chemistry. These reactions involve the nucleophilic attack of a nitrogen-containing compound on the carbonyl carbon, followed by dehydration to yield a stable C=N double bond.
Protocol 2.1: Synthesis of this compound Oxime
Oxime formation is a reliable method for ketone derivatization, often yielding stable, crystalline products. The reaction is reversible and typically catalyzed by acid, but for hindered ketones, adjusting the pH and temperature is crucial to drive the equilibrium towards the product.[4][5]
Principle: The reaction proceeds via the nucleophilic addition of hydroxylamine to the ketone, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration eliminates a molecule of water to furnish the oxime. For sterically hindered ketones, the rate-determining step is often the initial nucleophilic attack, and elevated pressure has been shown to positively affect the reaction rate by stabilizing the polar transition state.[6]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydroxylamine hydrochloride (1.5 eq).
-
Add pyridine (2.0 eq) to the mixture to act as a mild base, liberating free hydroxylamine and neutralizing the HCl byproduct.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require 12-24 hours to reach completion.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified oxime.
Self-Validation & Characterization:
-
IR Spectroscopy: Disappearance of the ketone C=O stretch (~1700-1720 cm⁻¹) and appearance of a C=N stretch (~1640-1690 cm⁻¹).
-
¹H NMR: Appearance of a new signal for the oxime -OH proton and shifts in the signals for the protons alpha to the C=N group.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the oxime product (M+H⁺).
Protocol 2.2: Preparation of the 2,4-Dinitrophenylhydrazone (DNPH) Derivative
DNPH derivatives are invaluable for the detection and characterization of carbonyl compounds. They are typically brightly colored, highly crystalline solids with sharp melting points. This derivatization is a standard method used in environmental and industrial analysis.[7] The resulting derivative can be readily analyzed by LC-MS.[8]
Principle: The reaction mechanism is analogous to oxime formation. 2,4-dinitrophenylhydrazine, often used in an acidic solution known as Brady's reagent, acts as the nucleophile. The strong electron-withdrawing effects of the two nitro groups make the hydrazine nitrogen less basic but still sufficiently nucleophilic to attack the carbonyl carbon.
Experimental Protocol:
-
Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of sulfuric acid and ethanol or methanol.
-
Dissolve a small amount of this compound in a minimal volume of ethanol.
-
Add the Brady's reagent dropwise to the ketone solution at room temperature.
-
A yellow, orange, or red precipitate should form almost immediately or upon standing. The reaction may need to be gently warmed to proceed due to the steric hindrance.
-
Allow the mixture to stand for 1-2 hours to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted reagents.
-
Dry the purified 2,4-dinitrophenylhydrazone derivative.
Section 3: Reductive Amination: A Gateway to Novel Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, converting a ketone directly into a secondary or tertiary amine in a one-pot reaction.[9][10] This strategy is paramount in drug discovery for generating amine libraries. The key to success with a hindered ketone is the choice of a reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting carbonyl.[11][12]
Principle: The ketone first reacts with a primary or secondary amine under mildly acidic conditions to form an equilibrium with a carbinolamine, which then dehydrates to an iminium ion. A hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present to irreversibly reduce the electrophilic iminium ion to the final amine product. NaBH(OAc)₃ is the reagent of choice as it is mild, tolerant of slightly acidic conditions, and shows excellent selectivity for iminium ions over ketones.
Caption: Workflow for the one-pot reductive amination of a ketone.
Experimental Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by column chromatography on silica gel.
Table 2: Representative Amines for Reductive Amination
| Amine Reactant | Product Structure | Application Note |
| Benzylamine | N-benzyl-3,3-dimethyl-1-(pyridin-2-yl)butan-2-amine | Introduces a common protecting group or a pharmacologically relevant benzyl moiety. |
| Aniline | N-phenyl-3,3-dimethyl-1-(pyridin-2-yl)butan-2-amine | Forms a C(aryl)-N bond, useful for accessing compounds with potential electronic applications. |
| Morpholine | 4-(3,3-dimethyl-1-(pyridin-2-yl)butan-2-yl)morpholine | Incorporates a saturated heterocycle often used in medicinal chemistry to improve physicochemical properties. |
Section 4: C=C Bond Formation via the Wittig Reaction
The Wittig reaction provides an unparalleled method for converting a carbonyl group into an alkene, forming a new carbon-carbon double bond with complete regiocontrol. For sterically hindered ketones, this reaction can be challenging, often giving low yields.[13] However, the use of highly reactive, unstabilized ylides can overcome this steric barrier.[14]
Principle: The reaction involves a nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon. This attack forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired alkene.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol:
This protocol is a two-part procedure that requires strictly anhydrous conditions.
Part A: Preparation of the Phosphorus Ylide (e.g., Methylenetriphenylphosphorane)
-
Place methyltriphenylphosphonium bromide (1.1 eq) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting slurry to -78 °C (dry ice/acetone bath).
-
Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color and the dissolution of the salt.
-
Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. The ylide is now ready for use.
Part B: Reaction with the Ketone
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to -78 °C.
-
Using a cannula, slowly transfer the freshly prepared ylide solution from Part A into the ketone solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The main impurity will be triphenylphosphine oxide, which can sometimes be challenging to remove completely.
Section 5: Summary and Outlook
The derivatization of this compound is a challenging yet achievable goal. The steric hindrance from the tert-butyl group is the primary obstacle, necessitating carefully chosen reagents and optimized reaction conditions.
Table 3: Comparison of Derivatization Strategies
| Method | Product Type | Key Reagents | Advantages | Key Challenges |
| Oxime Formation | Oxime | NH₂OH·HCl, Pyridine | Stable, often crystalline product. Reliable reaction. | Slow reaction rate; may require reflux for extended periods. |
| DNPH Derivatization | Hydrazone | 2,4-Dinitrophenylhydrazine | Excellent for analytical detection (color, LC-UV). | Product may not be useful for further synthetic steps. |
| Reductive Amination | Substituted Amine | R-NH₂, NaBH(OAc)₃ | High synthetic utility; creates diverse amine libraries in one pot. | Requires careful control of stoichiometry and anhydrous conditions. |
| Wittig Reaction | Alkene | Ph₃P⁺-CH₂·Br⁻, n-BuLi | Forms a C=C bond with perfect regioselectivity. | Requires strictly anhydrous conditions and strong bases; byproduct removal can be difficult. |
For researchers in drug development, reductive amination offers the most versatile platform for generating a diverse library of new chemical entities. For analytical and quality control purposes, DNPH derivatization remains a gold standard. The successful application of these protocols not only provides access to novel derivatives of this compound but also offers a strategic blueprint for tackling other sterically demanding synthetic targets.
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PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]
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MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank. Available at: [Link]
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Application Note: Synthesis of Novel Pyridyl Chalcone Analogs via Claisen-Schmidt Condensation
Introduction
Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5] The incorporation of a pyridine moiety into the chalcone framework often enhances pharmacological efficacy due to the pyridine ring's ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.
This application note provides a comprehensive technical guide for the synthesis of novel pyridyl chalcone analogs through the base-catalyzed reaction of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one with various aromatic aldehydes. The described methodology is a variant of the Claisen-Schmidt condensation, a robust and widely utilized reaction for the formation of chalcones.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for accessing this valuable class of compounds.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between a ketone and an aldehyde that cannot enolize.[6] In this specific application, this compound serves as the ketone component. A key structural feature of this ketone is the presence of a quaternary carbon on one side of the carbonyl group, rendering the adjacent methyl protons non-enolizable. Consequently, deprotonation can only occur at the methylene (CH₂) group adjacent to the pyridine ring, providing regiochemical control over the reaction.
The aromatic aldehyde, lacking α-hydrogens, functions exclusively as the electrophilic acceptor. The reaction mechanism, illustrated below, involves three primary stages:
-
Enolate Formation: A base, such as potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methylene group of the ketone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate (an aldol addition product).[8]
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a highly stable, conjugated π-system. This final product is the α,β-unsaturated ketone, or pyridyl chalcone.[6]
Detailed Experimental Protocol
This protocol has been optimized for reliability and scalability, providing a straightforward path to high-purity pyridyl chalcones.
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc., ≥98% purity)
-
Potassium Hydroxide (KOH) pellets or 40% aqueous solution
-
Ethanol (EtOH), absolute
-
Deionized Water (H₂O)
-
Dilute Hydrochloric Acid (HCl, ~1 M)
-
Diethyl Ether (Et₂O) or n-Hexane for washing
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in absolute ethanol (20-30 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: To the stirred solution, add a catalytic amount of concentrated aqueous potassium hydroxide (e.g., 10 mL of a 40% w/v solution) or several pellets of solid KOH.[9] The addition of a strong base is crucial for initiating the deprotonation of the ketone.
-
Reaction Execution: Allow the reaction mixture to stir vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). Typically, a new, lower Rf spot corresponding to the chalcone product will appear, and the starting material spots will diminish. The reaction is generally complete within 12-24 hours.[1] A color change to yellow or orange is often observed.
-
Work-up and Isolation: Upon completion, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. This will cause the crude chalcone product to precipitate out of the solution. Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove residual KOH and other water-soluble impurities. A subsequent wash with a cold, non-polar solvent like diethyl ether or n-hexane can help remove non-polar starting materials.[1]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, most commonly ethanol.[9] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should be sharp and consistent.
Experimental Workflow and Data
The overall process from setup to characterization is streamlined for efficiency and reproducibility.
Representative Results
The reaction is versatile and accommodates a range of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction times and yields.
| Entry | Aromatic Aldehyde (Ar-CHO) | Typical Yield (%) | Product Appearance |
| 1 | Benzaldehyde | 65-75 | Pale yellow solid |
| 2 | 4-Chlorobenzaldehyde | 70-80 | Yellow solid |
| 3 | 4-Methoxybenzaldehyde | 60-70 | Bright yellow solid |
| 4 | 4-Nitrobenzaldehyde | 75-85 | Orange solid |
Yields are based on purified, isolated product and may vary based on specific reaction conditions and scale.
Discussion and Field-Proven Insights
-
Causality of Reagent Choice: The use of KOH or NaOH in an alcoholic solvent is a classic and cost-effective choice for the Claisen-Schmidt condensation.[1] The alcohol serves as an excellent solvent for both the reactants and the base. Using the same alcohol as the leaving group of an ester (not applicable here, but relevant in Claisen condensations) prevents transesterification.[10] For sensitive substrates, milder bases like l-proline/Et₃N or stronger, non-nucleophilic bases like LDA in aprotic solvents can be employed, though this adds complexity and cost.[11][12]
-
Temperature Control: Running the reaction at room temperature is generally sufficient and minimizes the formation of side products. Heating can be used to accelerate the reaction, particularly with less reactive aldehydes, but may also promote undesirable side reactions or decomposition.[13]
-
Self-Validation and Troubleshooting: This protocol is inherently self-validating. The lack of α-protons on one side of the ketone and on the aromatic aldehyde prevents self-condensation, significantly simplifying the product mixture.[6] If low yields are obtained, consider the following:
-
Purity of Aldehyde: Aldehydes can oxidize to carboxylic acids upon storage. Ensure the aldehyde is pure or freshly distilled.
-
Activity of Base: Ensure the base is not old or has absorbed significant atmospheric CO₂, which would neutralize it.
-
Reaction Time: Some sterically hindered or electron-rich aldehydes may require longer reaction times. Monitor carefully by TLC before work-up.
-
-
Product Characterization: The formation of the α,β-unsaturated system is easily confirmed by spectroscopy. In ¹H NMR, two characteristic doublets for the vinylic protons will appear in the 6-8 ppm region with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans-alkene. In IR spectroscopy, a strong C=O stretch will be observed around 1650-1680 cm⁻¹.
Conclusion
The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a highly efficient, reliable, and straightforward method for synthesizing a diverse library of pyridyl chalcone analogs. The protocol detailed in this application note is robust and provides high yields of pure products with simple purification techniques. The resulting compounds serve as valuable building blocks for pharmaceutical research and drug development, offering a gateway to new therapeutic agents with potentially enhanced biological activity.
References
-
National Institutes of Health (NIH).
-
Molecules 2022, 27(15), 4799.
-
ACS Omega 2022, 7, 32, 27757–27785.
-
International Journal for Multidisciplinary Research (IJFMR).
-
Dr. Babasaheb Ambedkar Marathwada University.
-
ResearchGate.
-
Chemical Research in Chinese Universities.
-
ACS Omega.
-
Pearson+.
-
Chemistry & Chemical Technology.
-
National Institutes of Health (NIH).
-
ResearchGate.
-
Chemistry LibreTexts.
-
Molecules 2016, 21(11), 1575.
-
Master Organic Chemistry.
-
ResearchGate.
-
ResearchGate.
-
International Journal of Advanced Research in Science, Communication and Technology.
-
Labflow.
-
ResearchGate.
-
Chemistry LibreTexts.
-
ScienceOpen.
-
ACS Omega.
-
Khan Academy.
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the synthesis of this valuable pyridyl ketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.
Introduction
This compound is a pyridyl ketone of interest in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on two primary retrosynthetic approaches and address the common issues encountered in each.
Our approach is grounded in years of field-proven insights, emphasizing the causality behind experimental choices to ensure you can not only follow a protocol but also effectively troubleshoot and adapt it to your specific laboratory conditions.
Retrosynthetic Analysis
Two logical and commonly employed strategies for the synthesis of this compound involve the formation of the key carbon-carbon bond between the pivaloyl and the pyridyl methylene groups. This can be achieved through two primary bond disconnections, leading to two distinct synthetic routes.
Caption: Synthetic workflow for Route A.
Experimental Protocol: Route A
Materials:
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2-Picoline (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Pivaloyl chloride (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled 2-picoline (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the internal temperature below -70 °C. The solution should turn a deep red or purple color, indicating the formation of 2-picolyllithium. [1][2]4. Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve freshly distilled pivaloyl chloride (1.1 eq.) in anhydrous THF.
-
Slowly add the pivaloyl chloride solution to the 2-picolyllithium solution via a cannula, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Route A
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | Incomplete deprotonation of 2-picoline. | Ensure your n-BuLi is properly titrated. Use freshly distilled 2-picoline and strictly anhydrous conditions. |
| Degradation of 2-picolyllithium. | Maintain the temperature strictly at -78 °C. 2-picolyllithium is unstable at higher temperatures. [3] | |
| Low yield with recovery of starting material | Insufficient reaction time or temperature. | Increase the reaction time after the addition of pivaloyl chloride. Ensure the temperature does not rise prematurely. |
| Pivaloyl chloride is not pure. | Use freshly distilled pivaloyl chloride to avoid side reactions with pivalic acid. | |
| Formation of a dark, intractable tar | Reaction temperature was too high. | Maintain strict temperature control at -78 °C throughout the addition and reaction. |
| Presence of oxygen. | Ensure the reaction is performed under a positive pressure of an inert gas (nitrogen or argon). | |
| Presence of a significant amount of 1,2-di(pyridin-2-yl)ethane | This can be a side product from the coupling of 2-picolyllithium, especially if there are oxidizing impurities. | Use high-purity reagents and maintain a strictly inert atmosphere. |
| Product is contaminated with pivalic acid | Incomplete reaction or hydrolysis of pivaloyl chloride. | Wash the organic layer thoroughly with saturated aqueous NaHCO₃ during the work-up to remove acidic impurities. |
Route B: tert-Butyl Nucleophile Approach
This route utilizes a tert-butyl Grignard reagent as the nucleophile, which attacks an activated derivative of 2-picolinic acid. To avoid the common issue of double addition to an ester or acid chloride, a Weinreb amide of 2-picolinic acid is the preferred electrophile. [4]
Caption: Synthetic workflow for Route B.
Experimental Protocol: Route B
Part 1: Synthesis of the Weinreb Amide
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or THF
Procedure:
-
To a flame-dried flask, add 2-picolinic acid (1.0 eq.) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF (if using oxalyl chloride) or use an excess of thionyl chloride.
-
Add thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear. [5][6]5. Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Add a base such as pyridine or triethylamine (2.5 eq.) slowly.
-
Add the previously prepared 2-picolinoyl chloride solution dropwise to the N,O-dimethylhydroxylamine suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography if necessary. [7][8] Part 2: Grignard Reaction
Materials:
-
N-methoxy-N-methyl-2-pyridinecarboxamide (from Part 1)
-
tert-Butylmagnesium chloride (commercial solution or freshly prepared)
-
Anhydrous THF
-
1 M aqueous HCl
Procedure:
-
To a flame-dried, three-necked round-bottom flask, add the Weinreb amide (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the tert-butylmagnesium chloride solution (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Route B
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Weinreb amide | Incomplete formation of the acid chloride. | Ensure the reaction with SOCl₂ or oxalyl chloride goes to completion (cessation of gas evolution, clear solution). Use freshly opened or distilled chlorinating agents. |
| Decomposition of the acid chloride. | Use the acid chloride immediately after its preparation. 2-Picolinoyl chloride can be unstable. [9] | |
| Low yield in the Grignard reaction | Inactive Grignard reagent. | Use a commercial solution of known molarity or freshly prepare and titrate the Grignard reagent. |
| Presence of water in the reaction. | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. | |
| Formation of the tertiary alcohol byproduct | The reaction was performed with 2-picolinoyl chloride or a picolinate ester instead of the Weinreb amide. | The Weinreb amide is crucial for preventing double addition by forming a stable tetrahedral intermediate. [10][11][12] |
| Reaction temperature was too high, leading to the breakdown of the intermediate. | Maintain the reaction temperature at 0 °C or lower. | |
| Recovery of the Weinreb amide starting material | Insufficient Grignard reagent or short reaction time. | Use a slight excess of the Grignard reagent (1.2-1.5 eq.) and monitor the reaction by TLC to ensure completion. |
| Difficult purification | The product may chelate to magnesium salts. | A thorough acidic workup is important to break up any magnesium complexes. Washing with a solution of EDTA can sometimes help. |
Frequently Asked Questions (FAQs)
Q1: Which route is generally better, A or B?
Both routes are viable. Route A is more direct if you start from 2-picoline. However, it requires the use of pyrophoric n-BuLi and strict temperature control at -78 °C. Route B is a two-step process from 2-picolinic acid but is often more reliable and easier to control, especially on a larger scale. The use of a Weinreb amide in Route B effectively prevents the common problem of over-addition in Grignard reactions with esters or acid chlorides. [4] Q2: My 2-picolyllithium solution is not the expected deep red color. What should I do?
A pale or brownish color may indicate the presence of impurities or moisture, which can consume the n-BuLi. It is crucial to use freshly distilled 2-picoline and ensure all glassware is scrupulously dried and the reaction is under an inert atmosphere. The n-BuLi should also be titrated to confirm its concentration.
Q3: Can I use a different base to deprotonate 2-picoline in Route A?
While other strong bases like lithium diisopropylamide (LDA) can be used, n-BuLi is the most common and generally effective reagent for this transformation. The choice of base can influence the aggregation and reactivity of the resulting organolithium species.
Q4: I am having trouble with the purification of the final product. Are there any tips?
Pyridyl ketones can be somewhat polar and may have an affinity for silica gel, leading to tailing during column chromatography. Using a solvent system with a small amount of a polar modifier like triethylamine (0.1-1%) can help to improve the peak shape. Alternatively, purification via crystallization should be explored.
Q5: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is the most convenient method. For Route A, quenching a small aliquot of the reaction mixture with water and extracting with an organic solvent before spotting on a TLC plate is necessary. For Route B, the reaction can be monitored directly. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q6: What are the main safety precautions for these syntheses?
Both routes involve highly reactive and hazardous reagents.
-
n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.
-
Grignard reagents are also highly reactive with water and protic solvents.
-
Thionyl chloride and oxalyl chloride are corrosive and release toxic gases upon reaction with water. They should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Hansen, T. V., & Undheim, K. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PeerJ, 3, e930. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
-
ChemistrySteps. (n.d.). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
- CN109503469B - Preparation method of 2-acetylpyridine - Google Patents. (n.d.).
-
Brouillet, E. V., et al. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium: A 2-Picolyllithium Solvate with Significant Carbanionic Character. Zeitschrift für anorganische und allgemeine Chemie, 646(13), 726-733. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
-
NIST. (n.d.). N,N-Dimethylpivalamide. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-203. Retrieved from [Link]
- Feldhake, R. H. (1964). U.S. Patent No. 3,155,676. U.S. Patent and Trademark Office.
-
Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]
-
Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. E-Journal of Chemistry, 8(3), 1333-1336. Retrieved from [Link]
-
Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Retrieved from [Link]
-
Gessner, V. H., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1479. Retrieved from [Link]
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Fisher, D. (2016, July 6). Tertiary Alcohols from Esters and Grignard Reagents [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). High-Temperature Stability of LiFePO 4 /Carbon Lithium-Ion Batteries: Challenges and Strategies. Retrieved from [Link]
-
MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S. Patent and Trademark Office.
-
ChemistrySteps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Nikolaev, A. V., & Ovcharenko, V. D. (2009). Reactions of phosphorus ylides with acyl chlorides: pathways and preparative potential. Russian Chemical Reviews, 78(2), 139. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
ACS Omega. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Course Hero. (n.d.). The reaction of an acid chloride with LiAlH_4 to yield a primary alcohol takes place in two.... Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Retrieved from [Link]
-
Reddit. (2020, April 25). Tertiary alcohol reaction with SOCl2 and pyridine?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Retrieved from [Link]
-
Reddit. (2023, April 11). Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?. Retrieved from [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
-
YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]
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Technical Support Center: Purification of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification methods for crude 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one.
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods to achieve high purity. As a molecule incorporating a basic pyridine nucleus and a sterically hindered ketone, its purification presents unique challenges that standard protocols may not adequately address. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The principal purification techniques applicable to this compound are flash column chromatography, recrystallization, and vacuum distillation. For specific impurity profiles, a specialized liquid-liquid extraction may also be considered. The choice depends on the nature of the impurities, the scale of your synthesis, and the final purity required for your application.
Q2: How do I choose the most appropriate purification method for my specific situation?
The optimal method is dictated by your experimental parameters. A logical decision-making process is crucial for efficiency and yield. The flowchart below provides a structured approach to selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Q3: What are the likely impurities I might encounter during the synthesis of this compound?
Impurities are highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as the precursor alcohol (e.g., 3,3-Dimethyl-1-pyridin-2-ylbutan-2-ol) if the synthesis involves oxidation.[1][2]
-
Over-oxidation Products: If a primary alcohol was the precursor, carboxylic acids could be formed.[2]
-
Reagents and Catalysts: Residual oxidizing agents or other reagents used in the synthesis.
-
Solvent Residues: Dichloromethane, ethyl acetate, hexanes, etc., from the workup and extraction steps.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on polarity.[3][4] However, the basic nature of the pyridine ring in this compound can lead to specific issues with standard silica gel.
Q1: My compound is tailing/streaking badly on my silica TLC plate. What is causing this and how can I fix it?
Cause: This is a classic sign of a strong interaction between a basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is not a simple equilibrium, leading to a non-ideal elution front, which manifests as streaking or tailing.
Solution:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). This amine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds. You can also use deactivated silica gel, prepared by treating it with a specific amount of water.
Q2: I'm struggling to get good separation between my product and a close-running impurity. What are my options?
Cause: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system.
Solution:
-
Optimize the Eluent System: Fine-tune the polarity. If you are using a hexane/ethyl acetate system, try slowly decreasing the percentage of the more polar solvent (ethyl acetate). Even a 1-2% change can significantly impact resolution.
-
Change Solvent Selectivity: If tuning polarity isn't enough, switch one of the solvents to change the nature of the interactions. For instance, replace ethyl acetate with acetone or a mixture of dichloromethane and methanol. This alters the hydrogen bonding and dipole-dipole interactions, which can dramatically change the relative retention factors (Rf) of your compounds.
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Comments |
|---|---|---|
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for general purification. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Excellent for more polar compounds. |
| Hexane / Acetone (8:2 to 6:4) | Medium | Offers different selectivity compared to ethyl acetate.[5] |
| All systems can be modified with 0.5-1% Triethylamine to prevent tailing. | | |
Q3: My product appears to have decomposed after running the column. I've confirmed this with ¹H NMR. Why?
Cause: The high acidity of some silica gel batches can catalyze degradation or rearrangement reactions, especially for sensitive molecules.[6] While this compound is relatively stable, certain impurities or prolonged exposure on the column could lead to issues.
Solution:
-
Minimize Contact Time: Run the column faster ("flash" chromatography) by applying positive pressure. Do not let the sample sit on the column for an extended period before eluting.
-
Use Deactivated or Alternative Stationary Phases: As mentioned before, switching to neutral alumina or pre-treating your silica gel by adding 1% triethylamine to the slurry before packing can mitigate acid-catalyzed decomposition.
Caption: General workflow for flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent purification method for solids, leveraging differences in solubility.[7][8] The key is finding a solvent where the compound is highly soluble when hot but poorly soluble when cold.[9]
Q1: My compound "oils out" of the solution instead of forming crystals. What should I do?
Cause: "Oiling out" occurs when the solubility of the compound in the solvent is so low upon cooling that it crashes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.
Solution:
-
Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is not supersaturated at the boiling point.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, you can then induce further crystallization by cooling in an ice bath.
-
Use a Solvent Pair: If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of the "good" solvent to clarify, then allow it to cool slowly.
Table 2: Potential Solvents for Recrystallization Screening
| Solvent | Comments |
|---|---|
| Hexanes / Heptane | Good "bad" solvent. Product is likely to have low solubility. |
| Toluene | Aromatic solvent, may provide good solubility at high temperatures. |
| Ethyl Acetate | A more polar option.[5] |
| Acetone | Good "good" solvent, often used in pairs with hexanes.[5] |
| Isopropanol / Ethanol | Protic solvents, solubility will depend on H-bonding. |
Q2: I've successfully recrystallized my product, but the yield is very low. How can I improve it?
Cause: Low yield can result from using too much solvent, premature crystallization during a hot filtration step, or leaving too much product in the cold mother liquor.
Solution:
-
Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This is the most critical factor for maximizing yield.[9]
-
Concentrate the Mother Liquor: Take the filtrate (mother liquor) after collecting your first crop of crystals and reduce its volume by boiling off some of the solvent. Upon cooling, a second crop of crystals may form. Note that this second crop may be of lower purity.
-
Ensure Proper Cooling: Make sure you have cooled the crystallization mixture sufficiently (e.g., in an ice-water bath for at least 20-30 minutes) to maximize precipitation before filtration.
Additional Purification Strategies
Q: Is vacuum distillation a viable option for this compound?
A: Yes, especially for larger scales (>20 g) where chromatography becomes cumbersome. Given its molecular weight (177.25 g/mol ), the atmospheric boiling point of this compound will be high, likely over 250 °C. Distillation at atmospheric pressure would almost certainly lead to decomposition. Therefore, vacuum distillation is required. You will need a vacuum pump capable of reaching low pressures (<1 Torr) and a suitable short-path distillation apparatus to minimize losses.
Q: Can I use a bisulfite extraction to purify this ketone?
A: This is an advanced technique that relies on the reversible reaction of sodium bisulfite with aldehydes and some ketones to form a water-soluble adduct.[10][11] This allows the ketone to be extracted into an aqueous layer, leaving non-carbonyl impurities behind in the organic layer. However, this reaction is highly sensitive to steric hindrance. The bulky tert-butyl group adjacent to the carbonyl in this compound would likely hinder the nucleophilic attack of the bisulfite ion, making this method inefficient or completely ineffective for this specific molecule.[11] It is generally not recommended as a primary purification strategy here.
References
-
The preparation of crystalline derivatives of aldehydes and ketones , Creative Chemistry. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol , JoVE (Journal of Visualized Experiments). [Link]
-
Column Chromatography - Organic Chemistry , Jack Westin. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol , PMC (PubMed Central). [Link]
-
Distillation of ketones , The Student Room. [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL , Unknown Source. [Link]
-
Distillation of unknown Compound |Ketone Making |Simple Distillation , YouTube. [Link]
-
Column Chromatography ketone/silica , Physics Forums. [Link]
-
Video: Recrystallization - Concept , JoVE (Journal of Visualized Experiments). [Link]
-
Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines , Journal of the American Chemical Society. [Link]
-
Reagents & Solvents: Solvents for Recrystallization , University of Rochester Department of Chemistry. [Link]
-
column chromatography & purification of organic compounds , YouTube. [Link]
-
Alcohols, Phenols and Ethers , NCERT. [Link]
-
Preparation of Aldehydes and Ketones , Chemistry LibreTexts. [Link]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. physicsforums.com [physicsforums.com]
- 7. One moment, please... [jru.edu.in]
- 8. Video: Recrystallization - Concept [jove.com]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone
Welcome to the technical support center for the synthesis of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related 2-pyridyl ketones. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 2-pyridyl ketones like 3,3-dimethyl-1-(2-pyridinyl)-2-butanone?
There are several robust methods, each with its own advantages. The most prevalent are:
-
Nucleophilic Addition to Pyridine Derivatives: This involves reacting an organometallic reagent containing the tert-butyl ketone fragment (or a precursor) with a suitable 2-substituted pyridine. A highly effective modern approach uses the reaction of 2-lithiopyridine with an ester.[1][2]
-
Grignard Reaction with 2-Cyanopyridine: A classic and reliable method where a tert-butylmagnesium halide is added to 2-cyanopyridine, followed by acidic hydrolysis of the intermediate imine to yield the ketone.[3][4]
-
Addition to Picolinic Acid Derivatives: Using organolithium reagents with picolinic acid or its derivatives, such as Weinreb amides, can provide the target ketone with good control.[5][6][7]
-
Palladium-Catalyzed Cross-Coupling: This modern technique involves coupling a 2-pyridyl derivative (e.g., a 2-pyridyl ester) with an organoboron compound in the presence of a palladium catalyst.[8][9][10] This method offers excellent functional group tolerance.
Q2: Why is moisture so critical to exclude in reactions involving organolithium or Grignard reagents?
Organolithium and Grignard reagents are extremely strong bases.[11] Any protic solvent or atmospheric moisture will rapidly protonate and quench the reagent, rendering it inactive for the desired carbon-carbon bond formation. This not only reduces the yield of your desired product but also complicates purification due to the presence of the resulting alkane (e.g., isobutane from tert-butylmagnesium chloride). All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: My reaction yields are consistently low. What's the first thing I should check?
The first and most critical parameter to verify is the exact concentration of your organometallic reagent (e.g., n-BuLi, t-BuMgCl). Commercial reagents can degrade over time. Always titrate your organometallic solutions before use to determine the active concentration. The Gilman double titration method is a reliable standard for this purpose.[12] Inaccurate concentration leads to incorrect stoichiometry, which is a primary cause of low yields.
Troubleshooting Guide: Reaction of 2-Lithiopyridine with an Ester
This section focuses on a common and effective pathway: the generation of 2-lithiopyridine via lithium-halogen exchange, followed by acylation with an appropriate ester (e.g., methyl pivalate).
Caption: General workflow for the synthesis of 2-pyridyl ketones via lithiation.
Problem 1: Low or No Product Conversion
Symptom: TLC or GC-MS analysis shows primarily unreacted 2-bromopyridine and no desired product.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive n-Butyllithium | The n-BuLi solution may have degraded. This is the most common cause. | Titrate the n-BuLi solution immediately before use to determine its active molarity.[12] Adjust the volume used based on the accurate concentration. |
| Incomplete Li-Br Exchange | The lithium-halogen exchange is temperature-sensitive. If the temperature rises above -70 °C, side reactions can occur. | Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is essential) during the n-BuLi addition and for at least 15-30 minutes afterward before adding the ester. |
| Reagent Degradation | The ester (methyl pivalate) could be contaminated with water, or the anhydrous solvent may not be truly dry. | Use freshly distilled or commercially available anhydrous solvents. Ensure the ester is dry and of high purity. |
Problem 2: Formation of Significant Byproducts
Symptom: Multiple spots are visible on TLC, or GC-MS shows masses corresponding to side reactions.
Q: I'm observing a significant amount of a symmetrical bipyridine byproduct. What causes this?
This is likely due to the oxidative dimerization of the 2-lithiopyridine intermediate.[13] This can happen if the reaction is exposed to oxygen or if the temperature is not kept sufficiently low, promoting radical pathways.
-
Solution: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (argon is preferred). Maintain the temperature at -78 °C throughout the generation and use of the 2-lithiopyridine.
Q: My main byproduct seems to be a tertiary alcohol, resulting from double addition of the organolithium to the ester. How can I prevent this?
While less common with the hindered pivalate ester, double addition can occur if the reaction temperature is allowed to rise, making the initially formed ketone intermediate reactive towards the remaining 2-lithiopyridine.
-
Solution 1 (Procedural): Maintain strict temperature control at -78 °C. Consider "inverse addition," where the 2-lithiopyridine solution is slowly added to the ester solution at -78 °C. This keeps the concentration of the organolithium low at all times.
-
Solution 2 (Reagent Choice): For challenging cases, switch from an ester to a Weinreb amide (e.g., N-methoxy-N-methylpicolinamide reacted with a tert-butyl organometallic). The resulting metal-chelated tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, effectively preventing over-addition.[5][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Pyridone Derivatives from Ketones
Welcome to the technical support center for the synthesis of 2-pyridone derivatives from ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the underlying "why" of experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
PART 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of 2-pyridone derivatives from ketones. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find a disappointingly low yield of your desired 2-pyridone, or perhaps none at all.
Potential Causes & Solutions
-
Inappropriate Base Selection: The choice of base is critical and can dramatically influence the reaction outcome. Some reactions require a specific base strength to proceed efficiently. For instance, in syntheses starting from β-keto amides, a switch from a weaker base like triethylamine (Et₃N) to a stronger base such as potassium tert-butoxide (tBuOK) can significantly improve yields for certain substrates.[1]
-
Troubleshooting Steps:
-
Screen a range of bases: If using a mild organic base (e.g., Et₃N, DBU), consider testing a stronger inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an alkoxide (e.g., NaOEt, tBuOK).
-
Consult literature for similar substrates: The optimal base can be highly substrate-dependent. Review literature for syntheses with ketones structurally similar to yours.
-
-
-
Suboptimal Solvent Choice: The solvent not only affects the solubility of your reactants but can also influence the reaction mechanism and equilibria. Polar aprotic solvents like DMF or DMSO can often accelerate reactions, while in some cases, less polar solvents like CH₂Cl₂ may be optimal.[1]
-
Troubleshooting Steps:
-
Solvent Screening: If your reaction is sluggish in a non-polar solvent, try a polar aprotic alternative. Conversely, if side reactions are an issue in a polar solvent, a less polar option might improve selectivity.
-
Consider "Green" Solvents: For some multicomponent reactions, polyethylene glycol (PEG) has been shown to be an effective medium, sometimes eliminating the need for a catalyst.[2]
-
-
-
Incorrect Reaction Temperature: Many 2-pyridone syntheses require heating to overcome activation energy barriers. Room temperature conditions may not be sufficient.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If your reaction is not proceeding at room temperature, try heating it in increments (e.g., 50 °C, 80 °C, reflux), monitoring the reaction progress by TLC or LC-MS at each stage.
-
Microwave Irradiation: For certain syntheses, microwave-assisted heating can dramatically reduce reaction times and improve yields.[3]
-
-
-
Poor Quality of Starting Materials: Impurities in your ketone, amine source, or other reagents can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Steps:
-
Verify Purity: Use techniques like NMR or GC-MS to confirm the purity of your starting materials.
-
Purify Reagents: If necessary, purify your ketone (e.g., by distillation or recrystallization) and other reagents before use.
-
-
Issue 2: Formation of Significant Side Products, Including O-alkylation
A common challenge, particularly in the N-alkylation of a pre-formed 2-pyridone ring, is the formation of the O-alkylated isomer alongside the desired N-alkylated product. This can also be a concern in one-pot syntheses where the nitrogen can be introduced at different stages.
Potential Causes & Solutions
-
Ambident Nucleophilicity of the 2-Pyridone Ring: The 2-pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The N- versus O-selectivity is often influenced by the reaction conditions.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: Harder cations (from bases like NaH) tend to favor O-alkylation, while softer cations (from bases like K₂CO₃ or Cs₂CO₃) can favor N-alkylation. Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while polar protic solvents can favor O-alkylation.
-
Use of Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can improve N-selectivity.
-
Micellar Catalysis: The use of surfactants like Tween 20 in water has been shown to promote selective N-alkylation.[4]
-
-
-
Unwanted Condensation or Self-Condensation of the Ketone: Under basic or acidic conditions, the starting ketone can undergo self-condensation (e.g., aldol condensation) or other side reactions, consuming the starting material and complicating the product mixture.
-
Troubleshooting Steps:
-
Control Reactant Addition: Add the base or another reactive component slowly to the mixture of the other reactants to maintain a low concentration of the reactive intermediate and minimize self-condensation.
-
Lower Reaction Temperature: These side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature may improve selectivity for the desired product.
-
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2-pyridone derivative can be challenging due to similar polarities of the product and byproducts, or poor solubility.
Potential Causes & Solutions
-
Co-elution during Chromatography: The desired product and a major byproduct may have very similar retention factors (Rf) on silica gel, making separation by column chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A change in the solvent polarity or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve separation.
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective purification method.[5] Test various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[5]
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base workup can be used to separate them. For some 2-pyridones, adjusting the pH of the aqueous solution can precipitate the product, which can then be isolated by filtration.[6]
-
-
-
Poor Solubility of the Product: The synthesized 2-pyridone derivative may have low solubility in common organic solvents, making purification and characterization difficult.[6]
-
Troubleshooting Steps:
-
Test a Wide Range of Solvents: Systematically test the solubility of your crude product in a variety of solvents, from non-polar (e.g., hexanes) to polar (e.g., methanol, DMSO).
-
Trituration: If the product is a solid and impurities are more soluble, washing the crude solid with a suitable solvent (trituration) can effectively remove the impurities.
-
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-pyridones from ketones?
A1: The synthesis of 2-pyridones can be achieved from a variety of ketone-derived starting materials. Some of the most common include:
-
β-Keto Amides: These are versatile precursors that can be cyclized to form 2-pyridones.[1]
-
Cyclic Ketones: These can be used in multicomponent reactions, for example, with an aldehyde, ethyl cyanoacetate, and ammonium acetate.[2]
-
Cyclopentenones: These can undergo oxidative amination in a one-pot reaction to yield pyridones.[7]
-
α,β-Unsaturated Ketones: These can react with compounds like ethyl 2-nitroacetate in a Michael addition followed by cyclization.[8]
Q2: How do I choose the right reaction conditions (base, solvent, temperature) for my specific ketone?
A2: The optimal reaction conditions are highly dependent on the specific synthetic route and the nature of your ketone. A general approach to optimization is as follows:
-
Start with a literature precedent: Find a reported synthesis that uses a ketone with similar electronic and steric properties to yours and use those conditions as a starting point.
-
Systematically vary one parameter at a time: Begin by screening different bases, then solvents, and finally, optimize the temperature. This systematic approach will help you understand the effect of each parameter on your reaction.
-
Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts. This will provide valuable information for optimizing reaction time and identifying potential issues.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Increase the reaction time: Some reactions are simply slow and may require extended reaction times.
-
Increase the temperature: As mentioned in the troubleshooting guide, higher temperatures can help overcome the activation energy barrier.
-
Add more of a key reagent: If one of the reagents is volatile or prone to degradation under the reaction conditions, a stoichiometric excess or portion-wise addition might be necessary.
-
Check for catalyst deactivation: If you are using a catalyst, it may have become deactivated over time.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing 2-pyridones?
A4: Yes, there is growing interest in developing more sustainable synthetic methods. Some examples include:
-
Multicomponent Reactions (MCRs): MCRs are inherently more atom-economical and can reduce the number of synthetic steps and purification procedures.[6]
-
Use of Greener Solvents: Water and polyethylene glycol (PEG) have been successfully used as solvents for some 2-pyridone syntheses.[2][4]
-
Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for a metal catalyst.[2]
Q5: What is the Guareschi-Thorpe reaction and when is it used?
A5: The Guareschi-Thorpe condensation is a classical method for synthesizing 2-pyridones. It involves the reaction of a cyanoacetamide with a 1,3-diketone.[9] This method is particularly useful for creating substituted 2-pyridones.
PART 3: Visualizations and Protocols
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low yields in 2-pyridone synthesis.
General Protocol for a Multicomponent Synthesis of 2-Pyridones
This protocol is a generalized example based on a multicomponent reaction using a cyclic ketone.[2]
Materials:
-
Cyclic ketone (1 mmol)
-
Aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium acetate (8 mmol)
-
Polyethylene glycol-600 (PEG-600) (5-6 mL)
Procedure:
-
To a round-bottom flask, add the cyclic ketone, aldehyde, ethyl cyanoacetate, and ammonium acetate.
-
Add PEG-600 to the flask.
-
Stir the reaction mixture at 110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Further purify the product by recrystallization if necessary.
Quantitative Data Summary
Table 1: Effect of Base and Solvent on the Yield of a 2-Pyridone Derivative from a β-Keto Amide[1]
| Entry | Base | Solvent | Temperature | Yield (%) |
| 1 | DBU | EtOH | Reflux | 50 |
| 2 | Et₃N | EtOH | Reflux | 55 |
| 3 | Cs₂CO₃ | CH₂Cl₂ | Reflux | 63 |
| 4 | DBU | CH₂Cl₂ | Reflux | 72 |
| 5 | Et₃N | CH₂Cl₂ | Reflux | 88 |
| 6 | tBuOK | DMF | Room Temp | 85 |
This table is a representative example adapted from literature data to illustrate the impact of reaction conditions on product yield.
References
-
Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. National Institutes of Health. [Link]
-
Synthesis of 2-Pyridones by Using Cyclic Ketones in Polyethylene Glycol-600. ResearchGate. [Link]
-
2 Pyridones. Scribd. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. ResearchGate. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
Synthesis of 2-pyridones. University of Bristol. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. ACS Publications. [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]
-
synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. [Link]
- Method for N-alkylation of 2-pyridone.
-
The Synthesis of 2-Pyridones from Cyclic Cyano Ketones. A New Aromatization Procedure for Dihydro-2-pyridones. ACS Publications. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one Under Acidic Conditions
Welcome to the technical support guide for 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. This document provides in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals encountering stability issues with this compound under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Core Instability
This compound possesses two key functional groups susceptible to acidic conditions: a pyridine ring and a ketone. The pyridine nitrogen is basic and will be readily protonated in an acidic environment. The carbonyl oxygen of the ketone is also weakly basic and can be protonated, which activates the carbonyl carbon for nucleophilic attack. The interplay between these two sites dictates the compound's stability and degradation pathways.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may face.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my solution of this compound turning a different color after adding acid?
Answer: A color change upon acidification is likely due to the protonation of the pyridine ring. This modification of the electronic structure of the pyridinium ion can alter its UV-visible absorption spectrum, leading to a visible color change. While this doesn't necessarily indicate degradation, it's a clear indicator of an interaction with the acid.
FAQ 2: I'm observing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What is happening?
Answer: Under acidic conditions, this compound can undergo acid-catalyzed hydration of the ketone functional group to form a geminal diol (gem-diol).[1][2] This is a reversible equilibrium, but the formation of the gem-diol will result in a new peak in your chromatogram and a corresponding decrease in the parent compound's peak area. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][3]
Troubleshooting Guides
Issue 1: Significant degradation of this compound is observed in my acidic formulation.
Possible Cause: The acidic environment is promoting the acid-catalyzed hydration of the ketone to its corresponding gem-diol. The extent of this degradation is dependent on the acid concentration (pH), temperature, and water content.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution. The compound will be more stable at neutral or slightly basic pH.
-
Solvent Selection: If possible, use aprotic solvents or solvents with low water content to minimize the availability of water for nucleophilic attack on the protonated carbonyl.
-
Temperature Control: Perform your experiments at lower temperatures to reduce the rate of the degradation reaction.
-
Time Limitation: Prepare acidic solutions of the compound immediately before use to minimize the time it is exposed to destabilizing conditions.
Issue 2: I am seeing multiple new peaks in my chromatogram that I cannot identify.
Possible Cause: Beyond the initial gem-diol formation, further degradation or side reactions may be occurring, especially under harsher acidic conditions (e.g., high acid concentration, elevated temperature). While less common for this specific structure, possibilities include reactions involving the pyridine ring or cleavage of the molecule.
Troubleshooting Steps:
-
Forced Degradation Study: To identify the degradation products, perform a systematic forced degradation study. Expose the compound to a range of acidic conditions (e.g., 0.1 N HCl, 1 N HCl) and temperatures (e.g., room temperature, 50°C, 80°C) and monitor the formation of degradation products over time using a stability-indicating method like HPLC-MS.
-
Mass Spectrometry Analysis: Utilize mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This will provide crucial information for elucidating their structures. The expected gem-diol would have a mass increase of 18 amu (the mass of water).
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Experimental Protocols
Protocol 1: Rapid Assessment of Acidic Stability
This protocol provides a quick screen to determine the short-term stability of this compound in an acidic solution.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile or methanol).
-
Acidic Solution Preparation: Prepare a solution of 0.1 N Hydrochloric Acid (HCl).
-
Sample Preparation:
-
Time 0 Sample: Dilute the stock solution with your HPLC mobile phase to a final concentration of 100 µg/mL. Inject immediately into the HPLC system.
-
Acid-Stressed Sample: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
-
Incubation: Let the acid-stressed sample stand at room temperature.
-
Analysis: Inject the acid-stressed sample into the HPLC system at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the Time 0 sample. A significant decrease in the parent peak area indicates instability.
| Time (hours) | Parent Peak Area (example) | % Degradation (example) |
| 0 | 1,000,000 | 0% |
| 1 | 950,000 | 5% |
| 4 | 850,000 | 15% |
| 24 | 600,000 | 40% |
Visualizing the Instability
Diagram 1: Key Sites of Protonation
Caption: Protonation sites on this compound.
Diagram 2: Acid-Catalyzed Hydration Pathway
Caption: The pathway of acid-catalyzed gem-diol formation.
References
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. 12.8: Reactions of Aldehydes and Ketones with Water. [Link]
-
YouTube. Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Link]
-
Quora. What does the hydrolysis of ketones yield? [Link]
-
University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
-
Wikipedia. Lewis acids and bases. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. This guide is designed to provide in-depth troubleshooting assistance for common issues, particularly low conversion rates, encountered during reactions with this sterically hindered pyridyl ketone. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental hurdles but also to build a deeper understanding of your chemical system.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the structural and electronic features of this compound that influence its reactivity.
| Property | Value/Description | Implication for Reactivity |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| Key Structural Features | - tert-Butyl group: adjacent to the carbonyl. | - High steric hindrance: This significantly shields the carbonyl carbon from nucleophilic attack and hinders enolate formation at the α-carbon. Reactions will likely require more forcing conditions or specialized reagents. |
| - Pyridin-2-yl group: an electron-withdrawing aromatic ring. | - Electronic effects: The pyridine ring can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon. | |
| - Pyridine Nitrogen: a basic and nucleophilic center. | - Potential for side reactions: The nitrogen lone pair can be protonated, act as a nucleophile, or coordinate to metal catalysts, complicating the desired reaction pathway.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting a nucleophilic addition to the carbonyl group (e.g., Grignard, organolithium, hydride reduction) and observing very low conversion with mainly starting material recovered. What's going wrong?
A1: The primary challenge here is the significant steric hindrance around the carbonyl group. The bulky tert-butyl group effectively blocks the trajectory of incoming nucleophiles.
-
Insufficiently Reactive Nucleophile: Standard Grignard reagents or sodium borohydride may lack the reactivity to overcome the steric barrier.
-
Solution 1: Use More Reactive Organometallics. Consider using organolithium reagents, which are generally more reactive than their Grignard counterparts.
-
Solution 2: Employ a More Powerful Hydride Source. For reductions, if sodium borohydride is ineffective, consider lithium aluminum hydride (LAH) or other more potent reducing agents. However, be mindful of the compatibility of other functional groups in your molecule. For sterically hindered ketones, bulky reducing agents might surprisingly lead to higher stereoselectivity by favoring attack from the less hindered face, a principle known as "steric approach control".[2]
-
-
Reversible Reaction/Unfavorable Equilibrium: The initial addition of the nucleophile might be reversible, with the equilibrium favoring the starting materials.
-
Solution: Drive the Reaction to Completion. For reactions like cyanohydrin formation, ensure the conditions are optimized to trap the product.[3] For organometallic additions, a proper acidic workup is crucial to protonate the resulting alkoxide and prevent retro-addition.
-
-
Side Reaction at the Pyridine Nitrogen: The nucleophile, especially if it's a strong base like an organolithium, could potentially react with the pyridine ring. Pyridine can undergo nucleophilic substitution, typically at the 2- and 4-positions.[1]
-
Solution: Use a Lewis Acid Additive. Adding a Lewis acid like CeCl₃ (for the Luche reduction conditions with NaBH₄) can chelate to both the carbonyl oxygen and the pyridine nitrogen, activating the carbonyl for attack and potentially masking the pyridine nitrogen.
-
This is a general procedure that can be adapted.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a potent hydride reagent (e.g., Lithium tri-sec-butylborohydride, L-Selectride®, 1.1 eq) dropwise via syringe. The bulky nature of L-Selectride can sometimes be advantageous for stereocontrol in hindered systems.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q2: I am trying to perform an α-alkylation or an aldol condensation, but I'm getting no reaction or a complex mixture of products. Why is enolate formation so difficult?
A2: The steric hindrance from the tert-butyl group also impedes the approach of a base to deprotonate the α-carbon. Furthermore, the choice of base is critical to avoid side reactions.
-
Weak or Sterically Hindered Base: Common bases like alkoxides (e.g., NaOEt) or even LDA might be too bulky or not strong enough to efficiently deprotonate the hindered α-position. Using a base whose conjugate acid is stronger than the ketone can lead to a low concentration of the enolate at equilibrium, favoring side reactions.[4]
-
Solution 1: Use a Strong, Non-Nucleophilic, and Less Hindered Base. Consider using potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH). These bases can be more effective in forming the thermodynamic enolate.
-
Solution 2: Irreversible Enolate Formation. To avoid equilibrium issues, a very strong base like Lithium Diisopropylamide (LDA) is often used to irreversibly form the enolate before adding the electrophile. However, due to the steric hindrance of your substrate, deprotonation might be slow. Ensure sufficient time and appropriate temperatures for enolate formation.[4]
-
-
Competitive Reaction with the Pyridine Ring: Strong bases can also react with the pyridine ring.
-
Solution: Pre-complexation. Consider adding a Lewis acid that can coordinate to the pyridine nitrogen, protecting it from the base. However, this can also affect the acidity of the α-protons, so empirical optimization is necessary.
-
-
Self-Condensation or Other Side Reactions: If enolate formation is slow and reversible, side reactions like self-condensation (if possible) or reaction of the base with the electrophile can dominate.
-
Solution: Control the Order of Addition. Always form the enolate completely first by slowly adding the ketone to a solution of the base at low temperature. Then, slowly add the electrophile to the pre-formed enolate solution.
-
Caption: Troubleshooting logic for α-alkylation reactions.
Q3: My reaction seems to work, but the product is unstable and degrades during workup or purification. What could be the cause?
A3: The pyridine ring, especially when part of a larger molecule, can be susceptible to degradation under certain conditions.
-
Acid Sensitivity: The pyridine nitrogen can be protonated by strong acids. While often a stable salt, in some cases, this can activate the ring towards unwanted reactions.
-
Solution: Use Mild Acidic Conditions for Workup. If an acidic workup is required, use a buffered system or a weak acid like saturated aqueous NH₄Cl. Avoid strong mineral acids if possible.
-
-
Oxidative Degradation: The pyridine ring can be oxidized to the corresponding N-oxide, especially in the presence of certain reagents or upon prolonged exposure to air.[1]
-
Solution: Maintain an Inert Atmosphere. Conduct reactions and workups under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Degas solvents before use.
-
-
Light Sensitivity: Pyridyl compounds can sometimes be light-sensitive.
-
Solution: Protect the Reaction from Light. Wrap the reaction vessel in aluminum foil.
-
-
Microbial Degradation: While less common in a typical lab setting, it's worth noting that pyridine and its derivatives can be biodegraded by microorganisms.[5]
-
Solution: Use Sterile or Dry Solvents and Glassware. This is good practice in general, especially for sensitive reactions or long-term storage.
-
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C.
-
Aqueous Wash: Add the reaction mixture to a separatory funnel containing a chilled, buffered aqueous solution (e.g., phosphate buffer at pH 7) or a saturated solution of a mild salt like NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Filtration: Dry the combined organic layers over a neutral drying agent like Na₂SO₄, filter, and concentrate.
-
Purification: If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in the eluent). This can prevent degradation of basic compounds on the acidic silica surface.
Visualization of Potential Reaction Pathways
The following diagram illustrates the key reactive sites of this compound and potential competing reactions.
Caption: Competing reaction pathways for the title compound.
References
-
Biscoe, M. R., & Tunoori, A. R. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Retrieved from [Link]
-
Chen, Y., et al. (2024). Nitrogen-to-functionalized carbon atom transmutation of pyridine. PMC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 11). What Is Pyridine Used For In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Favero, L. B., & Maris, A. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Li, M.-M., et al. (2023). Ketone α-alkylation at the more-hindered site. ResearchGate. Retrieved from [Link]
-
Abdel-Ghaffar, A. M., et al. (2015). Pyridine Aldehydes and Ketones. ResearchGate. Retrieved from [Link]
-
Bai, Y., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Preventing Byproduct Formation in the Synthesis of Pyyridinone Derivatives
Welcome to the Technical Support Center for Pyridinone Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridinone synthesis and effectively troubleshoot byproduct formation. Pyridinone scaffolds are privileged structures in medicinal chemistry, but their synthesis can be accompanied by the formation of undesired impurities that complicate purification and reduce yields.[1][2] This resource provides in-depth, experience-driven advice to help you optimize your synthetic routes and obtain high-purity target compounds.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the synthesis of pyridinone derivatives.
Q1: My reaction is producing a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity?
A1: Understanding and controlling regioselectivity is a common challenge in pyridine and pyridinone synthesis. The formation of regioisomers often stems from the competing reactivity of different positions on the pyridine or precursor ring.[3][4]
Root Causes and Mechanistic Insights:
-
Electronic Effects: The inherent electronic properties of the pyridine ring make certain positions more susceptible to nucleophilic or electrophilic attack. For instance, in N-acyl pyridinium salts, the C2 and C4 positions are electrophilic, and the selectivity of nucleophilic addition depends on the hard/soft acid/base (HSAB) nature of the nucleophile.[3] Harder nucleophiles tend to attack the C2 position, while softer nucleophiles favor the C4 position.[3]
-
Steric Hindrance: Bulky substituents on the starting materials can block access to a particular reaction site, thereby directing the reaction to a less sterically hindered position.[3]
-
Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can significantly influence the regiochemical outcome.[5][6] Low temperatures, for example, are often used to minimize side reactions and prevent rearrangements of intermediates.[5]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale |
| Temperature Control | Run the reaction at a lower temperature (e.g., -78 °C, 0 °C) and monitor the progress by TLC or LC-MS. | Lowering the temperature can favor the kinetically controlled product over the thermodynamically more stable one, often leading to higher regioselectivity.[5] |
| Solvent and Additive Screening | Screen a range of solvents with varying polarities (e.g., THF, dioxane, toluene). Consider additives like TMEDA for reactions involving organolithium reagents. | The solvent can influence the aggregation state and reactivity of reagents. Additives can chelate to metal centers, altering their reactivity and selectivity.[5] |
| Choice of Base/Catalyst | If applicable, screen different bases (e.g., organic vs. inorganic, bulky vs. non-bulky) or catalysts. | The nature of the base or catalyst can significantly impact which proton is abstracted or which reaction pathway is favored.[7] |
| Use of Directing or Blocking Groups | Introduce a temporary, bulky group at a competing reactive site. This group can be removed in a subsequent step. | A blocking group sterically hinders attack at a specific position, forcing the reaction to occur at the desired site.[3] For example, a removable bulky group at the 4-position can ensure nucleophilic addition occurs at the 2-position.[3] |
Q2: I am observing byproducts resulting from Michael addition side reactions. How can these be minimized?
A2: Michael addition, or conjugate addition, is a common pathway for byproduct formation when α,β-unsaturated carbonyl compounds are present as intermediates or starting materials. [8][9]
Root Causes and Mechanistic Insights:
In many pyridinone syntheses, such as the Guareschi-Thorpe condensation, intermediates are formed that are susceptible to nucleophilic attack at the β-position of a carbon-carbon double bond.[10][11] This can lead to the formation of undesired adducts. The propensity for Michael addition is influenced by the nature of the nucleophile and the electrophilicity of the Michael acceptor.
Troubleshooting Workflow for Michael Addition Byproducts:
Caption: Workflow to minimize Michael addition byproducts.
Detailed Troubleshooting Strategies:
| Strategy | Experimental Protocol | Rationale |
| Control of Stoichiometry and Addition Rate | Add the nucleophile slowly and at a low temperature to the reaction mixture containing the Michael acceptor. | Slow addition helps to maintain a low concentration of the nucleophile, which can favor the desired reaction over the competing Michael addition. |
| Use of a Less Reactive Nucleophile | If possible, switch to a "softer" or more sterically hindered nucleophile. | Softer nucleophiles are more likely to participate in conjugate addition. Conversely, a harder nucleophile might favor direct addition to a carbonyl group if that is the desired pathway. |
| Solvent Effects | Employ aprotic solvents to disfavor the formation of enolates that can act as Michael donors. | The choice of solvent can influence the equilibrium between different reactive species. |
| pH Control in Aqueous Media | For reactions in water, such as some variations of the Guareschi-Thorpe synthesis, controlling the pH with a buffer system can be crucial.[12][13] | pH can affect the concentration and reactivity of nucleophilic species. Using a buffer like ammonium carbonate can act as both a nitrogen source and a pH controller.[12][13] |
Q3: My final product is contaminated with unreacted starting materials and difficult-to-remove impurities. What purification strategies are most effective for pyridinone derivatives?
A3: Effective purification is critical for obtaining high-purity pyridinone derivatives. The choice of method depends on the physicochemical properties of your target compound and the impurities present.[14][15]
Common Purification Techniques:
-
Column Chromatography: This is a widely used and versatile technique for separating compounds based on their polarity.[14]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal solvent system should provide an Rf value of 0.2-0.4 for the target compound on a TLC plate.[14]
-
-
Recrystallization: This method is excellent for purifying solid compounds and relies on differences in solubility at varying temperatures.[15]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable choice for dihydropyridone derivatives.[15]
-
-
Distillation: For volatile pyridinone derivatives, distillation can be an effective purification method.[16]
Protocol: Column Chromatography for Pyridinone Purification
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with different solvent mixtures.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column, ensuring no air bubbles are trapped.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[15]
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[15]
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[15]
Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude solid in a minimal amount of hot ethanol.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot gravity filtration.[15]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.[15]
-
Drying: Dry the purified crystals under vacuum.[15]
References
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2011). ACS Publications. [Link]
-
Synthesis of pyridinone with various reactions. (2022). ResearchGate. [Link]
-
Pyridones in drug discovery: Recent advances. (2020). ResearchGate. [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). NIH. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. (2017). NIH. [Link]
- Purification method of pyridine and pyridine derivatives. (2016).
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2022). ACS Publications. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. (2024). ChemRxiv. [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (2016). RSC Publishing. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Stack Exchange. [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). RSC Publishing. [Link]
-
Optimal reaction conditions for pyridine synthesis in riser reactor. (2013). ResearchGate. [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
-
Guareschi-Thorpe Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. (2019). NIH. [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2009). NIH. [Link]
-
Guareschi–Thorpe condensation. (n.d.). ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]
-
Recent strategies for the synthesis of pyridine derivatives. (2010). PubMed. [Link]
-
METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007). The Japan Institute of Heterocyclic Chemistry. [Link]
-
New Synthetic Methods to 2-Pyridone Rings. (n.d.). ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link]
-
Pyridines deep dive: Applications and side effects. (2022). Chempanda. [Link]
-
Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). Scite. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the catalytic asymmetric reduction of this sterically hindered pyridyl ketone. The primary focus of this guide is the synthesis of the corresponding chiral alcohol, a valuable building block in pharmaceutical development.
I. Catalyst System Selection: A General Overview
The asymmetric reduction of this compound presents a unique challenge due to the steric bulk of the tert-butyl group adjacent to the carbonyl. However, the presence of the 2-pyridyl group is advantageous, as the nitrogen atom can act as a coordinating site, enhancing both catalyst binding and stereochemical control.[1]
Three primary catalytic systems are recommended for this transformation:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Offers high enantioselectivity for 2-pyridine ketones.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type): A versatile and widely used method with a good tolerance for various functional groups.
-
Corey-Bakshi-Shibata (CBS) Reduction: A powerful method employing a chiral oxazaborolidine catalyst and borane, known for its predictable stereochemistry.
The choice of catalyst will depend on available equipment (e.g., high-pressure hydrogenation reactors), cost, and desired stereochemical outcome.
Catalyst Selection Workflow
Below is a decision-making workflow to guide your initial catalyst selection.
Caption: Decision workflow for initial catalyst system selection.
II. Frequently Asked Questions (FAQs)
Q1: Which catalyst system generally provides the highest enantioselectivity for 2-pyridyl ketones?
A1: Rhodium-based catalysts, specifically with chiral diphosphine ligands like Binapine, have demonstrated excellent enantioselectivities (up to 99% ee) for the asymmetric hydrogenation of 2-pyridine ketones.[1][2] The nitrogen atom of the pyridine ring is believed to coordinate with the rhodium center, which plays a crucial role in achieving high stereocontrol.[1] Noyori-type ruthenium catalysts for asymmetric transfer hydrogenation also provide very high enantioselectivity and are a robust alternative.[3][4]
Q2: What is the Corey-Bakshi-Shibata (CBS) reduction, and is it suitable for this substrate?
A2: The CBS reduction is an enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] It uses a chiral oxazaborolidine as a catalyst and a borane source (like BH₃·THF) as the stoichiometric reducing agent.[5][7] This method is highly effective for a wide range of ketones and is praised for its predictable stereochemical outcome.[6][8] Given its success with sterically demanding ketones, it is a very suitable candidate for reducing this compound.
Q3: Can I use a transfer hydrogenation protocol if I don't have a high-pressure reactor?
A3: Absolutely. Asymmetric Transfer Hydrogenation (ATH) is an excellent alternative to direct hydrogenation.[9] Noyori-type ruthenium catalysts are the most common for this purpose.[3][10] These reactions typically use a hydrogen donor such as a mixture of formic acid and triethylamine (HCO₂H/Et₃N) or isopropanol with a base (e.g., KOH).[4][11] These conditions are milder and do not require high-pressure equipment.[11]
Q4: Are there more sustainable or cost-effective catalyst options?
A4: While rhodium and ruthenium catalysts are highly effective, they are based on precious metals. Research into catalysts based on more abundant and less toxic metals like iron is ongoing.[12][13] Iron variants of Noyori-type catalysts for ATH have been developed, though they may currently offer lower enantioselectivity compared to their ruthenium counterparts.[14] For large-scale synthesis, minimizing catalyst loading is a key strategy for cost-effectiveness, and catalytic methods are generally preferred over stoichiometric reagents.[15]
III. Troubleshooting Guides
Problem 1: Low or No Conversion
You've set up your reaction, but analysis shows a low yield of the desired alcohol product.
Troubleshooting Workflow: Low Conversion
Caption: Step-by-step guide for troubleshooting low reaction conversion.
Detailed Causal Analysis:
-
Catalyst Deactivation: This is a primary suspect. Heterogeneous catalysts can be poisoned by impurities, and homogeneous catalysts can degrade over time or under harsh conditions.[16] Ensure your substrate is highly pure. For CBS reductions, the oxazaborolidine catalyst can be sensitive to moisture.[17]
-
Insufficient Reaction Energy: The steric hindrance of the tert-butyl group may require more energy to overcome the activation barrier. Consider moderately increasing the temperature or extending the reaction time.
-
Poor Solubility: The catalyst or substrate may not be fully dissolved in the chosen solvent, leading to a slow reaction rate. Ensure you are using an appropriate solvent system as recommended in literature protocols (e.g., CH₂Cl₂ for Rh-catalyzed hydrogenation, isopropanol or DMF for Ru-catalyzed ATH).[1][4]
-
Hydrogen Source Issues (for ATH): In transfer hydrogenation, the decomposition of formic acid or the quality of the isopropanol can be critical. Use freshly opened, high-purity reagents.
Problem 2: Low Enantioselectivity (Low %ee)
The reaction proceeds to completion, but the product is nearly racemic or has a low enantiomeric excess.
Causal Analysis & Solutions:
-
Incorrect Catalyst/Ligand Choice: The "lock-and-key" interaction between the substrate and the chiral ligand is paramount. For this specific substrate, a bulky ligand may be necessary. For Noyori-type catalysts, the chirality of the diamine ligand (e.g., (R,R)- or (S,S)-TsDPEN) directly determines the product's stereochemistry.[3]
-
Temperature Effects: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. If you increased the temperature to solve a conversion issue, try to find a balance or run the reaction at a lower temperature for a longer time.
-
Solvent Polarity: The solvent can influence the catalyst's conformation and, therefore, its stereoselectivity. Screen different solvents (e.g., dichloromethane, ethanol, isopropanol, THF) to find the optimal one for your chosen catalyst system.
-
Background (Non-Catalyzed) Reaction: For CBS reductions, a non-catalyzed reduction by the borane reagent can occur, leading to a racemic product.[17] This can be suppressed by ensuring the ketone is added slowly to the mixture of the catalyst and borane, keeping the concentration of free borane low.
Quantitative Data Summary: Catalyst System Comparison
| Catalyst System | Typical Conditions | Typical %ee | Key Considerations |
| [Rh(COD)Binapine]BF₄ | H₂ (8 bar), CH₂Cl₂, Room Temp, 24h | >95%[1][2] | Requires high-pressure equipment. Sensitive to air/moisture. |
| RuCl | HCO₂H/Et₃N, DMF, 40°C, 48h | >90%[4] | No high pressure needed. Tolerant of air and moisture. |
| (S)-Me-CBS / BH₃·THF | THF, Room Temp | >95%[5][6] | Predictable stereochemistry. Borane is a pyrophoric reagent. |
IV. Experimental Protocols
Protocol 1: Asymmetric Hydrogenation with [Rh(COD)Binapine]BF₄
This protocol is adapted from literature procedures for 2-pyridine ketones.[1]
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral Binapine ligand (1.1 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed dichloromethane (CH₂Cl₂) to dissolve the catalyst precursor. Stir for 20 minutes.
-
Substrate Addition: Add this compound (100 mol%) to the catalyst solution.
-
Reaction: Transfer the flask to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 8 bar.
-
Stirring: Stir the reaction at room temperature for 24 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the resulting alcohol by column chromatography.
Protocol 2: Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst
This protocol is a general procedure adapted from established methods.[4]
-
Reagent Preparation: Prepare a 5:2 molar mixture of formic acid and triethylamine. Separately, dissolve the RuCl catalyst (0.1-1 mol%) in dry DMF.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in dry DMF.
-
Initiation: Add the catalyst solution, followed by the formic acid/triethylamine mixture.
-
Stirring: Stir the reaction mixture at 40°C for 24-48 hours, monitoring by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to 0°C and add water to precipitate the product or for extraction. Extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the chiral alcohol product via column chromatography.
V. References
-
Lv, H., Zhang, X. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications. Available at: [Link]
-
The Royal Society of Chemistry. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Grokipedia. Corey–Itsuno reduction. Available at: [Link]
-
ACS Publications. Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
The Royal Society of Chemistry. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available at: [Link]
-
PubMed. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Available at: [Link]
-
Chem-Station. Noyori Asymmetric Transfer Hydrogenation. Available at: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
Thieme. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. SynOpen. Available at: [Link]
-
National Institutes of Health (NIH). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]
-
National Institutes of Health (NIH). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]
-
ResearchGate. Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Available at: [Link]
-
Chemistry Stack Exchange. How can a ketone be enantioselectively reduced, in the presence of an ester?. Available at: [Link]
-
National Institutes of Health (NIH). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Available at: [Link]
-
ACS Green Chemistry Institute. Ketone Reduction. Available at: [Link]
-
ACS Green Chemistry Institute. Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
For researchers, scientists, and drug development professionals, the robust and unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, a compound of interest in pharmaceutical and chemical research. The methodologies discussed herein are designed to be self-validating, providing a comprehensive analytical workflow from initial identification to detailed structural confirmation.
Introduction to this compound
This compound is a ketone derivative containing a pyridine ring. Its structure presents several key features for analytical interrogation: a carbonyl group, a sterically hindered tert-butyl group, a methylene bridge, and a heteroaromatic pyridine ring. Each of these functional groups will yield characteristic signals in various spectroscopic and chromatographic techniques, allowing for a multi-faceted approach to its characterization. This guide will explore the utility of elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and chromatography for a comprehensive analysis.
Core Analytical Workflow
A logical and efficient workflow is paramount for the complete characterization of a novel compound. The following diagram illustrates a recommended analytical cascade, ensuring that each step provides complementary information to build a complete structural and purity profile.
Caption: Recommended analytical workflow for the characterization of this compound.
Comparative Analysis of Key Techniques
Elemental Analysis: The Fundamental Building Blocks
Elemental analysis is a foundational technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a pure sample.[1][2] This data is crucial for calculating the empirical formula of the compound.
Experimental Protocol:
-
A precisely weighed sample of this compound (typically 1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The mass percentages of C, H, and N are calculated and compared to the theoretical values for the proposed molecular formula (C₁₁H₁₅NO).
Expected Data:
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 74.54 | 74.51 ± 0.3 |
| Hydrogen (H) | 8.53 | 8.55 ± 0.3 |
| Nitrogen (N) | 7.90 | 7.88 ± 0.3 |
Trustworthiness: The close correlation between the theoretical and experimental values provides strong evidence for the proposed elemental composition. This technique, however, does not provide structural information.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[3][4] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
GC-MS Protocol:
-
The sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) and injected into the gas chromatograph.
-
The compound is vaporized and separated on a capillary column.
-
Upon elution, the molecule enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
The molecular ion and fragment ions are detected, and a mass spectrum is generated.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 177. Subsequent fragmentation would likely involve:
-
α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms. This could lead to fragments corresponding to the tert-butyl cation (m/z = 57) and the pyridin-2-ylmethyl radical, or the acetyl cation (m/z = 43) and the remaining fragment.[5][6]
-
McLafferty Rearrangement: While less likely due to the absence of a γ-hydrogen on a flexible chain, it's a potential fragmentation pathway for ketones.[7]
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups.[8][9]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
The IR beam is passed through the crystal and interacts with the sample.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (pyridine) |
| ~2960 | Strong | Aliphatic C-H stretch (tert-butyl, methylene) |
| ~1715 | Strong | C=O stretch (ketone)[10] |
| ~1590, 1470, 1435 | Medium-Strong | C=C and C=N ring stretching (pyridine) |
Causality: The strong absorption around 1715 cm⁻¹ is highly characteristic of a saturated ketone.[7] The presence of absorptions in the aromatic C-H and ring stretching regions confirms the pyridine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure, including the connectivity of atoms and their spatial arrangement.[3][11] Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and inserted into the spectrometer.
-
¹H and ¹³C NMR spectra are acquired. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
Expected ¹H NMR Chemical Shifts (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H at C6 of pyridine |
| ~7.6 | t | 1H | H at C4 of pyridine |
| ~7.2 | d | 1H | H at C3 of pyridine |
| ~7.1 | t | 1H | H at C5 of pyridine |
| ~3.8 | s | 2H | -CH₂- |
| ~1.2 | s | 9H | -C(CH₃)₃ |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, hypothetical):
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C=O (ketone) |
| ~155 | C2 of pyridine |
| ~149 | C6 of pyridine |
| ~136 | C4 of pyridine |
| ~123 | C5 of pyridine |
| ~121 | C3 of pyridine |
| ~50 | -CH₂- |
| ~45 | -C(CH₃)₃ |
| ~26 | -C(CH₃)₃ |
Expertise & Experience: The singlet at ~1.2 ppm integrating to 9 protons is a classic signature of a tert-butyl group. The singlet at ~3.8 ppm for 2 protons indicates a methylene group not adjacent to any protons. The distinct signals in the aromatic region are characteristic of a 2-substituted pyridine ring.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of the compound and for developing quantitative analytical methods.[12]
HPLC Protocol (Reverse-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Trustworthiness: A single, sharp peak in the chromatogram indicates a high degree of purity. The peak area can be used for quantification against a standard of known concentration. The use of a photodiode array (PDA) detector can provide UV spectral information for the peak, further confirming its identity.
Definitive Structure Confirmation: X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[13][14]
Experimental Protocol:
-
High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.[15]
-
A crystal is mounted on a diffractometer and irradiated with X-rays.[16]
-
The diffraction pattern is collected and analyzed to determine the electron density map of the molecule.
-
The atomic positions are refined to generate a precise 3D model of the molecule.
Authoritative Grounding: The resulting crystallographic data provides precise bond lengths, bond angles, and stereochemistry, offering irrefutable proof of the molecular structure.[17]
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Each analytical method provides a unique and complementary piece of the structural puzzle. By following the workflow outlined in this guide, from fundamental elemental analysis to the definitive structure provided by X-ray crystallography, researchers can be confident in the identity, purity, and structure of this compound, ensuring the integrity and reproducibility of their scientific work.
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Kasprzyk-Hordern, B. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 3,3-Dimethyl-2-pyridin-3-ylbutan-1-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]
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Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356. Available at: [Link]
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Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Available at: [Link]
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Jones, P. G. (2014). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved January 21, 2026, from [Link]
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McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]
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Kuo, C. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Available at: [Link]
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Roberts, G. A., & Green, J. H. S. (1968). Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Analytical Chemistry, 40(11), 1770–1771. Available at: [Link]
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Ravisankar, P., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(1-s), 154-168. Available at: [Link]
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A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Compound in Profile
3,3-dimethyl-1-(2-pyridinyl)-2-butanone is a heterocyclic ketone of interest in synthetic chemistry. As a derivative of 2-acetylpyridine, it serves as a valuable building block for more complex molecules, including potential pharmaceutical agents and ligands for catalysis. Its structure combines a polar pyridinyl ring, a reactive carbonyl group, and a sterically demanding tert-butyl group. Accurate structural confirmation and purity assessment are critical for its application in further synthetic steps, making a thorough understanding of its analytical characteristics essential. NMR and MS are cornerstone techniques for this purpose, providing complementary information for unambiguous structure verification.[1][2]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.[3][4]
¹H NMR Spectral Analysis
The proton NMR spectrum of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone is predicted to show four distinct sets of signals, each corresponding to a unique chemical environment. The deshielding effects of the electronegative nitrogen atom in the pyridine ring and the carbonyl group are the dominant factors influencing the chemical shifts.[5][6]
Predicted ¹H NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-6' | ~8.5-8.6 | Doublet (d) | 1H | Pyridinyl H | Adjacent to the ring nitrogen, thus highly deshielded. |
| H-4' | ~7.6-7.8 | Triplet of Doublets (td) | 1H | Pyridinyl H | Influenced by coupling to H-3' and H-5'. |
| H-5' | ~7.2-7.4 | Doublet (d) | 1H | Pyridinyl H | Coupled to H-4' and H-6'. |
| H-3' | ~7.1-7.3 | Triplet (t) | 1H | Pyridinyl H | Coupled to H-4'. |
| H-1 | ~4.0-4.2 | Singlet (s) | 2H | -CH₂- | Deshielded by both the adjacent aromatic pyridine ring and the carbonyl group.[7] |
| H-4 | ~1.2-1.3 | Singlet (s) | 9H | -C(CH₃)₃ | Shielded aliphatic protons, appears as a sharp singlet due to the absence of adjacent protons. |
Note: Predicted chemical shifts are based on analysis of similar structures like 2-acetylpyridine and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.[8][9]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecular asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~209-212 | C-2 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~155-157 | C-2' (Pyridinyl) | Carbon atom adjacent to nitrogen and bonded to the side chain. |
| ~149-150 | C-6' (Pyridinyl) | Carbon adjacent to nitrogen. |
| ~136-137 | C-4' (Pyridinyl) | Aromatic CH carbon. |
| ~124-125 | C-3' (Pyridinyl) | Aromatic CH carbon. |
| ~121-122 | C-5' (Pyridinyl) | Aromatic CH carbon. |
| ~45-48 | C-1 (-CH₂-) | Methylene carbon deshielded by the pyridine ring and carbonyl group. |
| ~43-45 | C-3 (-C (CH₃)₃) | Quaternary carbon of the tert-butyl group. |
| ~26-28 | C-4 (-C(CH₃ )₃) | Methyl carbons of the tert-butyl group, appearing as a single signal. |
Note: These predictions are based on known values for pyridines and ketones.[10]
Fragmentation Analysis by Mass Spectrometry
Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[1] For 3,3-dimethyl-1-(2-pyridinyl)-2-butanone (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ), Electron Ionization (EI) would likely be used, inducing characteristic fragmentation.
The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[11][12] This process leads to the formation of a stable acylium ion.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment | Description of Fragmentation |
| 177 | [C₁₁H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 120 | [C₇H₆NO]⁺ | α-cleavage: Loss of a tert-butyl radical (•C(CH₃)₃, 57 u). This is expected to be a very prominent peak. |
| 92 | [C₆H₆N]⁺ | Loss of carbon monoxide (CO, 28 u) from the m/z 120 fragment. |
| 85 | [C₅H₉O]⁺ | α-cleavage: Loss of a pyridinylmethyl radical (•CH₂C₅H₄N, 92 u), forming a stable tert-butyl acylium ion. |
| 57 | [C₄H₉]⁺ | Base Peak: Loss of carbon monoxide (CO, 28 u) from the m/z 85 fragment, forming the highly stable tert-butyl cation. |
The stability of the tert-butyl cation makes the fragment at m/z 57 the most likely candidate for the base peak in the spectrum. The alpha-cleavage leading to the fragment at m/z 120 is also highly favorable due to the formation of a resonance-stabilized acylium ion.[13][14]
Comparison with Alternative Analytical Techniques
While NMR and MS provide comprehensive structural data, other techniques offer complementary information, particularly for purity and functional group analysis.[15]
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| NMR Spectroscopy | Detailed C-H framework, atom connectivity, stereochemistry. | Unambiguous structure determination.[3] | Lower sensitivity compared to MS; requires larger sample amounts. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high resolution MS. | Isomers can be difficult to distinguish without tandem MS; provides inferred, not direct, connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C=N, C-H bonds). | Fast, non-destructive, good for identifying key functional groups.[4] | Provides limited information on the overall molecular skeleton; spectrum can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Excellent for determining the purity of a sample and separating it from impurities or byproducts.[16][17] | Provides no structural information on its own; requires coupling with MS or NMR for identification. |
For drug development, a multi-technique approach is standard. HPLC would be the primary choice for assessing the purity of a synthetic batch, while NMR and MS are indispensable for confirming the identity of the main component and characterizing any significant impurities.[18][19]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals and pick the peaks for both spectra.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for sample purification and separation.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and induce fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the ions, and record the abundance of each m/z value.
-
Data Analysis: Plot the relative abundance of ions against their m/z ratio to generate the mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Visualized Workflows and Fragmentation
To further clarify the analytical processes and molecular behavior, the following diagrams illustrate the experimental workflows and the predicted fragmentation pathway.
Diagrams
Caption: Standard workflow for NMR analysis.
Caption: Standard workflow for GC-MS analysis.
Caption: Predicted EI-MS fragmentation pathway.
Conclusion
The structural characterization of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone is effectively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides an unambiguous map of the molecular architecture, while MS confirms the molecular weight and reveals characteristic fragmentation patterns essential for identity confirmation. The predicted ¹H and ¹³C NMR spectra show distinct signals corresponding to the pyridinyl, methylene, and tert-butyl moieties. The mass spectrum is expected to be dominated by fragments resulting from alpha-cleavage, with a likely base peak at m/z 57 corresponding to the stable tert-butyl cation. When combined with separative techniques like HPLC for purity analysis, these methods provide a comprehensive and robust analytical package essential for quality control in research and pharmaceutical development.
References
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Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). International Journal of Drug Regulatory Affairs. Retrieved January 21, 2026, from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Retrieved January 21, 2026, from [Link]
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Levin, J. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-pyridin-2-ylbutan-2-one is a pyridinyl ketone that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a sterically hindered tert-butyl group adjacent to a ketone and a pyridinyl moiety, makes it an interesting scaffold for developing novel compounds with unique steric and electronic properties. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route A: Direct Acylation of 2-Picolyllithium
This is arguably the most direct and efficient route to the target molecule. It relies on the well-established chemistry of generating a potent nucleophile from readily available 2-picoline and reacting it with an acylating agent.
Reaction Scheme
Mechanism and Rationale
The reaction proceeds in two key steps:
-
Deprotonation: 2-Picoline (2-methylpyridine) possesses acidic protons on its methyl group (pKa ≈ 34)[1]. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to quantitatively deprotonate the methyl group, forming the intensely colored 2-picolyllithium anion[1][2]. This organolithium species is a powerful carbon-based nucleophile[3]. The reaction is conducted at a very low temperature (-78 °C) in an inert, anhydrous solvent such as tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Nucleophilic Acyl Substitution: The generated 2-picolyllithium then acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride[4]. Pivaloyl chloride is an excellent acylating agent for this purpose[5]. The reaction proceeds via a tetrahedral intermediate which then collapses to form the desired ketone, this compound, with the elimination of lithium chloride.
This route is highly convergent and atom-economical, starting from inexpensive and commercially available materials.
Experimental Protocol: Acylation of 2-Picolyllithium
Materials:
-
2-Picoline (freshly distilled over CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Pivaloyl chloride (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (100 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-picoline (1.0 eq) to the cooled THF.
-
To this solution, add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or purple color should develop, indicating the formation of 2-picolyllithium. Stir the solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous THF (20 mL).
-
Add the pivaloyl chloride solution dropwise to the 2-picolyllithium solution at -78 °C over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Route B: Grignard Reagent Approach
An alternative strategy involves the use of a Grignard reagent derived from a halogenated picoline derivative. This method is also a classic carbon-carbon bond-forming reaction but involves an additional synthetic step compared to Route A.
Reaction Scheme
Mechanism and Rationale
This synthesis is a two-step process:
-
Grignard Reagent Formation: The synthesis begins with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This starting material is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-pyridylmethylmagnesium halide[6][7]. The success of this step is crucial and requires careful control of anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
-
Acylation: The formed Grignard reagent is then reacted with pivaloyl chloride in a nucleophilic acyl substitution reaction, similar to Route A. The reaction is typically carried out at low temperatures to prevent side reactions, such as double addition to the acyl chloride.
While this route is certainly feasible and builds upon well-established organometallic principles, its main drawback is the requirement for a pre-functionalized starting material, which adds a step to the overall synthesis and may be less commercially attractive than 2-picoline.
Experimental Protocol: Grignard Reagent Acylation
Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Pivaloyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Preparation of 2-Pyridylmethylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of 2-(bromomethyl)pyridine (1.0 eq, freshly prepared from the hydrobromide salt by neutralization and extraction) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (disappearance of the iodine color and gentle refluxing), add the remaining 2-(bromomethyl)pyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to 0 °C.
Step 2: Acylation
-
Cool the freshly prepared Grignard reagent solution to -78 °C.
-
Add a solution of pivaloyl chloride (1.0 eq) in anhydrous THF dropwise to the Grignard solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Comparison of Synthesis Routes
| Feature | Route A: Direct Acylation of 2-Picolyllithium | Route B: Grignard Reagent Approach |
| Starting Material | 2-Picoline | 2-(Halomethyl)pyridine |
| Number of Steps | 1 | 2 (including Grignard formation) |
| Reagents | n-BuLi, Pivaloyl chloride | Mg, Pivaloyl chloride |
| Plausible Yield | High (potentially >90% based on analogs[5]) | Moderate to Good |
| Scalability | Good, but requires handling of pyrophoric n-BuLi | Good, standard Grignard reaction setup |
| Safety Concerns | Pyrophoric n-BuLi, cryogenic temperatures | Flammable ether solvents, exothermic Grignard formation |
| Atom Economy | Excellent | Good |
| Cost-Effectiveness | Highly favorable due to cheap starting materials | Less favorable due to the cost of the halo-picoline |
A third potential, though more circuitous, route could involve a malonic ester synthesis. This would likely start from 2-picolinic acid, conversion to its acyl chloride, reaction with a malonate ester, and subsequent hydrolysis and decarboxylation[8][9]. This multi-step process would suffer from lower overall yields and poorer atom economy, making it less desirable than the direct acylation methods presented.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Synthetic workflow for Route A.
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Efficacy of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one Derivatives as Anti-Inflammatories: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential anti-inflammatory efficacy of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one derivatives. While direct experimental data on this specific chemical series is emerging, this document establishes a framework for their evaluation by comparing the known anti-inflammatory properties of structurally related pyridine-containing compounds. We will delve into established experimental protocols, discuss key signaling pathways in inflammation, and explore the structure-activity relationships of relevant inhibitors, providing a robust roadmap for the investigation of this promising class of molecules.
Introduction: The Therapeutic Potential of Pyridine Derivatives in Inflammation
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory effects.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties. Various pyridine derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses, often by targeting key enzymes and signaling pathways.[2][3][4] For instance, some pyridine derivatives have shown potent inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin synthesis in the inflammatory cascade.[5][6][7] The exploration of novel pyridine-containing compounds, such as the this compound series, is a promising avenue for the development of new anti-inflammatory therapeutics.
Comparative Efficacy of Pyridine-Based Anti-Inflammatory Agents
To provide a benchmark for the evaluation of this compound derivatives, this section summarizes the reported anti-inflammatory activity of various other pyridine-containing compounds. The data presented below is collated from preclinical studies and highlights the potential for this class of heterocycles to exhibit significant efficacy.
Table 1: In Vivo Anti-Inflammatory Activity of Selected Pyridine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound Class | Specific Derivative | Dose | Percent Inhibition of Edema (%) | Reference Compound | Reference |
| Pyridine Carbothioamide Analogs | Compound R4 | Not Specified | Significant reduction (p < 0.001) | Not Specified | [4] |
| Chalcone Hydrazide Derivatives | CL-2 | 40 mg/kg | 61.97 | Indomethacin | [8] |
| 4(1H)-Pyridinone Derivatives | Compounds 4-11 | Not Specified | Comparable to indomethacin | Indomethacin | [9] |
| N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines | 9b, 9c, 9p | Not Specified | Moderate to good | Indomethacin | [10] |
Key Experimental Protocols for Assessing Anti-Inflammatory Efficacy
The following are detailed, step-by-step methodologies for cornerstone in vitro and in vivo assays to quantify the anti-inflammatory potential of novel compounds like the this compound derivatives.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a fundamental in vitro screen for anti-inflammatory activity. Macrophages, when stimulated with LPS (a component of Gram-negative bacteria), produce pro-inflammatory mediators, including nitric oxide (NO). A reduction in NO production in the presence of a test compound indicates potential anti-inflammatory properties.[11][12][13][14]
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15]
-
-
Cell Seeding:
-
Compound Treatment and LPS Stimulation:
-
Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound derivatives).
-
After a pre-incubation period (e.g., 1 hour), add LPS to a final concentration of 10 ng/mL to all wells except the negative control.[13]
-
Incubate the plates for another 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of supernatant in a new 96-well plate, add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[11][13]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
Workflow for In Vitro Nitric Oxide Production Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[16][17][18][19] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Methodology:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Induction of Inflammation:
-
Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular mechanisms underlying inflammation is crucial for the rational design of novel anti-inflammatory drugs. The this compound derivatives likely exert their effects by modulating one or more of the following key signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Caption: Simplified NF-κB signaling pathway in inflammation.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[12] The three main MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Caption: General overview of the MAPK signaling cascade in inflammation.
Structure-Activity Relationship (SAR) Considerations for COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce gastrointestinal side effects.[6][7] While the specific SAR for this compound derivatives is yet to be elucidated, general principles from other selective COX-2 inhibitors can provide valuable guidance. Key structural features that often contribute to COX-2 selectivity include the presence of a bulky side group that can fit into the larger active site of COX-2 but not COX-1. The pyridine ring in the target compounds could potentially interact with key amino acid residues in the active site, and modifications to the dimethylbutanone moiety could be explored to optimize potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a novel chemical space for the development of anti-inflammatory agents. This guide provides a foundational framework for the systematic evaluation of this compound class. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively characterize the anti-inflammatory profile of these derivatives. Further investigation into their mechanism of action, including their effects on the NF-κB and MAPK signaling pathways and their potential for selective COX-2 inhibition, will be crucial in advancing these compounds towards clinical development. Comparative analysis with existing pyridine-based anti-inflammatory agents will provide valuable context for their therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, a scaffold with latent potential across various therapeutic areas. While direct SAR studies on this specific parent compound are not extensively published, by examining related pyridyl ketone and pyridone analogs, we can deduce critical structural determinants for biological activity. This guide will synthesize findings from diverse studies to offer a comparative framework for designing novel, potent, and selective analogs.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its favorable physicochemical properties, makes it a versatile core for drug design.[5][6][7] The pyridyl ketone motif, in particular, has been explored for a range of biological activities, including kinase inhibition, anticonvulsant effects, and antiproliferative action.[8][9]
This guide will dissect the SAR of this chemical class by evaluating the impact of modifications at three key positions: the pyridine ring, the methylene linker, and the neopentyl ketone group. We will draw upon experimental data from analogous series to build a predictive SAR model for the this compound framework.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically optimized by modifying its core components. The following sections provide a comparative analysis of how substitutions on the pyridine ring and alterations to the ketone side chain are likely to influence activity, drawing on data from related compound series.
Influence of Pyridine Ring Substitution
Substitutions on the pyridine ring can dramatically alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.
A review of pyridine derivatives with antiproliferative activity revealed that the presence and position of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity.[1][4] Conversely, the introduction of halogens or bulky groups often leads to diminished antiproliferative effects.[4] For instance, in a series of pyridinophane-based metal complexes, substitution at the 4-position of the pyridine ring was shown to predictably tune the electronic properties of the metal center, thereby influencing catalytic activity.[10] This highlights the profound electronic influence of pyridine substituents.
In the context of kinase inhibition, substitutions on the pyridine or pyridone ring are critical for achieving potency and selectivity. For a series of 3-aminopyrid-2-one inhibitors of Interleukin-2 inducible T-cell kinase (Itk), functionalization of the 3-amino group was key to enhancing inhibitory activity, while a substituted heteroaromatic ring at the 5-position was crucial for selectivity.[11]
Table 1: Representative SAR Data for Pyridine Ring Modifications in Biologically Active Analogs
| Compound Series | R1 (Pyridine Position) | R2 (Pyridine Position) | Biological Target/Activity | IC50/EC50 (nM) | Reference |
| Pyridone Analog | H | H | Pim-1 Kinase | >10000 | [9] |
| Pyridone Analog | 4-Fluorophenyl | H | Pim-1 Kinase | 50 | [9] |
| Pyridone Analog | 4-Methoxyphenyl | H | Pim-1 Kinase | 210 | [9] |
| Pyridone Analog | 3-Hydroxyphenyl | H | Pim-1 Kinase | 130 | [9] |
| 3-Aminopyrid-2-one | H | H | Itk Kinase | >50000 | [11] |
| 3-Aminopyrid-2-one | H | 5-(1H-pyrazol-4-yl) | Itk Kinase | 7 | [11] |
This table presents a selection of data from the literature on related compounds to illustrate the impact of pyridine ring substitutions.
Impact of Ketone Side-Chain Modifications
The 3,3-dimethylbutan-2-one side chain provides a sterically demanding and lipophilic moiety. Modifications to this group can influence pharmacokinetic properties and target engagement.
The bulky tert-butyl group is often crucial for creating specific interactions within a binding pocket. For example, in a series of pan-PIM kinase inhibitors, the absence of a neopentyl hydrophobic group or its replacement with smaller alkyl groups resulted in a significant loss of activity, underscoring the importance of this lipophilic substituent for enzyme binding.
However, alterations to this side chain can also be beneficial. The introduction of different functional groups or altering the steric bulk can lead to new interactions or improved physicochemical properties. For instance, in a series of β-keto-enol derivatives, compounds with a phenyl residue in the side chain exhibited stronger growth inhibition against breast cancer cell lines.[12]
Table 2: Representative SAR Data for Side-Chain Modifications in Biologically Active Pyridyl Ketone Analogs
| Compound Series | Side-Chain Modification | Biological Target/Activity | IC50/EC50 (nM) | Reference |
| Pyridyl Carboxamide | Neopentyl | PIM Kinase | Potent | |
| Pyridyl Carboxamide | Isopropyl | PIM Kinase | Less Potent | |
| β-Keto-Enol Pyridine | p-Tolyl | MCF-7 (Antiproliferative) | 18,790 | [12] |
| β-Keto-Enol Pyridine | Phenyl | MCF-7 (Antiproliferative) | 17,620 | [12] |
This table provides examples from the literature on related compounds to illustrate the effect of side-chain modifications.
Key Structure-Activity Relationship Trends
The following diagram illustrates the key SAR trends for this compound analogs based on the analysis of related compounds.
Caption: Key SAR trends for this compound analogs.
Experimental Protocols
To enable the synthesis and evaluation of novel this compound analogs, the following detailed experimental protocols are provided.
General Synthesis of this compound Analogs
A versatile method for the synthesis of pyridyl ketones involves the reaction of a Grignard reagent with a pyridine nitrile. The following is a general procedure that can be adapted for the synthesis of various analogs.
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A Comparative Analysis of Pyridinone Synthesis Methods for the Modern Medicinal Chemist
The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence drives a continuous quest for efficient, versatile, and scalable synthetic routes. This guide provides an in-depth comparative analysis of four key methodologies for pyridinone synthesis: the Bohlmann-Rahtz synthesis, the Guareschi-Thorpe condensation, aza-Diels-Alder cycloadditions, and modern C-H activation strategies. Each method is evaluated based on its mechanism, experimental protocol, and practical applicability in a drug discovery and development context.
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Reimagined
The Bohlmann-Rahtz synthesis, first reported in 1957, is a robust method for preparing substituted pyridines, which can be readily oxidized to the corresponding pyridinones. The classical approach is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[1][2]
Mechanistic Overview
The reaction proceeds via a Michael addition of the enamine to the activated alkyne, yielding an aminodiene. Subsequent E/Z isomerization upon heating allows for a 6-π electrocyclization, followed by dehydration to afford the aromatic pyridine ring.[3]
Experimental Protocols: From Batch to Flow
The original Bohlmann-Rahtz procedure involves two distinct steps with isolation of the intermediate.[4]
-
Michael Addition: An enamine (e.g., ethyl 3-aminocrotonate) is heated with an excess of an ethynylketone (e.g., 4-(trimethylsilyl)but-3-yn-2-one) in a suitable solvent like ethanol at around 50°C for several hours. This typically results in a near-quantitative yield of the aminodiene intermediate.[4]
-
Cyclodehydration: The isolated aminodiene is then heated at high temperatures (often >150°C) in a high-boiling solvent to induce cyclization and dehydration, affording the substituted pyridine.
A significant drawback of the classical method is the high temperature required for the final step. Modern modifications address this by using acid catalysts such as acetic acid or Amberlyst 15 ion-exchange resin, which can lower the cyclization temperature and allow for a one-pot procedure.[5] Microwave-assisted protocols have also been developed to accelerate the reaction, with complete conversion often achieved in minutes.[4]
A particularly innovative approach is the use of continuous flow reactors, which offer excellent control over reaction parameters and facilitate scalability.
-
Reaction Setup: In a sealed microwave tube, combine the β-ketoester (1.0 eq), the alkynone (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., toluene) and a catalytic amount of acetic acid.
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer at a set temperature (e.g., 170°C) for a specified time (e.g., 20-90 minutes), with initial power moderated to maintain the temperature.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Advantages and Limitations
The Bohlmann-Rahtz synthesis is highly versatile for the preparation of polysubstituted pyridines.[4] The one-pot modifications have significantly improved its practicality by reducing reaction times and avoiding harsh conditions.[4][5] However, the synthesis of the required enamine or ethynylketone starting materials can add steps to the overall sequence. Regioselectivity can also be a challenge with unsymmetrical reactants.[2]
The Guareschi-Thorpe Condensation: A Green and Efficient Approach
The Guareschi-Thorpe condensation is a classic method for synthesizing 2-pyridones, typically involving the reaction of a cyanoacetamide with a β-dicarbonyl compound.[6] Recent advancements have led to greener, more efficient multicomponent variations of this reaction.[7][8]
Mechanistic Insights
The modern, three-component version of this reaction involves the condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium. The ammonium carbonate serves as both a nitrogen source for the pyridone ring and as a mild basic catalyst.[7][9] The reaction is thought to proceed through the in-situ formation of cyanoacetamide, which then undergoes a Knoevenagel condensation with the β-dicarbonyl compound, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone.
Detailed Experimental Protocol: Green Three-Component Synthesis[10]
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of ethanol and water (2 mL total) is prepared in a suitable flask.
-
Heating: The mixture is stirred at 80°C for the required time (typically monitored by TLC). The product often precipitates from the reaction mixture upon formation.
-
Isolation: After the reaction is complete, cold water is added to the mixture. The precipitated solid product is collected by filtration, washed with water, and dried. This method often yields the desired pyridone in high purity without the need for further purification.[10]
Advantages and Limitations
The modern Guareschi-Thorpe synthesis is inexpensive, user-friendly, and environmentally friendly due to the use of water as a solvent and the avoidance of harsh reagents.[7] The reaction often proceeds in high yields, and the product can be easily isolated by precipitation.[7][9] A limitation is that the classical versions of this reaction can sometimes lead to mixtures of regioisomers when unsymmetrical dicarbonyl compounds are used.[6]
Aza-Diels-Alder Cycloadditions: A Powerful Tool for Ring Construction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[11] The aza-Diels-Alder variant, where a nitrogen atom is part of the diene or dienophile, is a powerful method for constructing pyridinone and other nitrogen-containing heterocycles.[4][12] Inverse electron-demand aza-Diels-Alder reactions, in particular, are highly effective for pyridine synthesis.[13]
Mechanistic Principles
In a typical inverse electron-demand aza-Diels-Alder reaction for pyridine synthesis, an electron-deficient aza-diene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine or ynamine).[13][14] The reaction is a concerted [4+2] cycloaddition that forms a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction to extrude a stable small molecule (like N₂), leading to the formation of the aromatic pyridine ring.[13]
Representative Experimental Protocol: Aza-Diels-Alder of a 1,2,4-Triazine[14]
-
Reactant Preparation: A solution of the 1,2,4-triazine derivative and the dienophile (e.g., 2,5-norbornadiene as an acetylene equivalent) are dissolved in a suitable solvent (e.g., dioxane) in a sealed tube.
-
Thermal Conditions: The reaction mixture is heated to a high temperature (e.g., 140°C) for several hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyridine derivative.
Advantages and Limitations
The aza-Diels-Alder reaction provides a convergent and often highly regioselective route to complex pyridines and pyridinones.[12] It allows for the rapid assembly of the heterocyclic core with good control over the substitution pattern. However, the synthesis of the requisite aza-diene precursors can be multi-step, and the reactions often require high temperatures and long reaction times.[13]
C-H Activation: A Modern Approach to Pyridinone Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials.[15] Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of C-H activation methods for the synthesis and functionalization of pyridinones.[6][8]
Mechanistic Paradigm: Rhodium-Catalyzed Annulation
A representative example is the rhodium(III)-catalyzed synthesis of pyridones from acrylamides and alkynes.[6][16] The proposed mechanism involves the coordination of the acrylamide to the rhodium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. Subsequent insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle. Reductive elimination from this intermediate furnishes the pyridinone product and regenerates the active Rh(III) catalyst, often with the aid of an oxidant like Cu(OAc)₂.[16]
Detailed Experimental Protocol: Rh(III)-Catalyzed Pyridone Synthesis[6]
-
Reaction Setup: To a screw-capped vial are added the acrylamide (1.0 eq), the alkyne (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol %), and Cu(OAc)₂ (1.0 eq).
-
Solvent: A suitable solvent, such as dichloroethane (DCE), is added.
-
Heating: The vial is sealed and the mixture is heated at a specified temperature (e.g., 100°C) for a set time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to give the desired pyridone.
Advantages and Limitations
C-H activation offers a highly efficient and atom-economical route to pyridinones, often with excellent functional group tolerance and regioselectivity controlled by directing groups.[10][15] However, these methods typically rely on expensive transition metal catalysts, and the directing groups may need to be installed and removed in separate steps, adding to the overall synthesis length.
Comparative Summary of Pyridinone Synthesis Methods
| Parameter | Bohlmann-Rahtz Synthesis | Guareschi-Thorpe Condensation | Aza-Diels-Alder Cycloaddition | C-H Activation |
| Starting Materials | Enamines, Ethynylketones | Alkyl cyanoacetates, 1,3-Dicarbonyls | Aza-dienes, Dienophiles | Acrylamides, Alkynes |
| Typical Yields | Good to excellent (60-95%) | High to excellent (70-98%) | Moderate to good (50-85%) | Good to excellent (60-95%) |
| Reaction Conditions | High temp. (classical); Milder with catalyst/microwave | Mild to moderate (80°C) | Often high temperatures (100-150°C) | Moderate to high temp. (80-120°C) |
| Key Advantages | Versatile for polysubstitution; Modern one-pot variations | Green, inexpensive, simple work-up, high yields | Convergent, good regiocontrol | High atom economy, direct functionalization |
| Key Limitations | High temp. in classical method; Regioselectivity issues | Potential for regioisomers with unsymmetrical dicarbonyls | Requires synthesis of specialized dienes; High temperatures | Expensive catalysts; May require directing groups |
| Scalability | Moderate; Flow chemistry shows promise | Good to excellent | Moderate | Moderate, catalyst cost can be a factor |
Conclusion
The choice of a synthetic method for pyridinone synthesis is a strategic decision that depends on the specific target molecule, desired scale, and available resources.
-
The Guareschi-Thorpe condensation stands out for its simplicity, cost-effectiveness, and green credentials, making it an excellent choice for the synthesis of a wide range of 2-pyridones, especially at a larger scale.
-
The Bohlmann-Rahtz synthesis , particularly its modern one-pot and flow chemistry adaptations, offers great versatility for accessing highly substituted pyridines that can be precursors to pyridinones.
-
Aza-Diels-Alder cycloadditions provide a powerful and convergent approach for the rapid construction of the pyridinone core, especially when complex substitution patterns are desired.
-
C-H activation represents the cutting edge of pyridinone synthesis, offering unparalleled atom economy and the ability to functionalize the pyridinone ring directly, which is highly advantageous for late-stage diversification in drug discovery programs.
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances, 13(36), 25383-25392. [Link]
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Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: scope and applications. Chemical Reviews, 86(5), 781-793. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
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Kelly, T. R., & Montury, M. (1983). Aza-Diels-Alder reactions in the synthesis of pyridines. Tetrahedron Letters, 24(27), 2821-2824. [Link]
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Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances, 13(36), 25383-25392. [Link]
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validation of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one purity by HPLC
An In-Depth Technical Guide to the Validation of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one Purity by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
The robust and reliable determination of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound, a heterocyclic ketone of interest. We will delve into the scientific rationale behind methodological choices, present a detailed validation protocol according to the International Council for Harmonisation (ICH) guidelines, and compare the performance of HPLC against alternative analytical techniques. This document is intended for researchers, analytical chemists, and quality control professionals seeking to establish a scientifically sound, defensible, and efficient purity assessment method.
Introduction: The Analyte and the Imperative of Purity
This compound is an organic compound featuring a pyridine ring, a ketone functional group, and a sterically hindering tert-butyl group. Its structure suggests its potential as a building block in medicinal chemistry. In any pharmaceutical synthesis, the purity of such intermediates is paramount; undetected impurities can carry through the synthetic route, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
Therefore, a validated analytical method that is specific, accurate, and precise is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is a dominant technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability to a wide range of compounds.[1][2]
Analytical Strategy: Why HPLC is the Method of Choice
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. For this compound, HPLC presents several distinct advantages over other methods.
-
Presence of a Chromophore: The pyridine ring contains a conjugated π-system, which absorbs ultraviolet (UV) light, making it readily detectable by a UV-Vis or Diode-Array Detector (DAD).
-
Polarity and Solubility: The compound possesses both polar (pyridine, ketone) and non-polar (tert-butyl, alkyl chain) regions, making it ideally suited for Reverse-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.
-
Non-Volatility and Thermal Stability: Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile or thermally stable, avoiding potential on-column degradation.
The logical process for selecting an analytical method is outlined below.
Caption: Method Selection Logic for Purity Analysis.
The HPLC Method: Protocol and Rationale
This section details a robust starting method for the analysis of this compound. This method serves as the foundation for the subsequent validation studies.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid
-
This compound Reference Standard (assumed >99.5% purity)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides a versatile non-polar stationary phase suitable for retaining the analyte. The length and particle size offer a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Rationale: An isocratic elution is simple and robust. The pH of 3.0 ensures the pyridine moiety (pKa ~5.2) is consistently protonated, leading to sharp, symmetrical peaks.[3] The acetonitrile percentage is a starting point and should be optimized to achieve a retention time of 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
-
-
Detection Wavelength: 260 nm.
-
Rationale: The pyridine ring typically exhibits strong absorbance around 250-270 nm. A DAD should be used to scan the peak and confirm the optimal wavelength and peak purity.
-
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
Method Validation: A Framework for Trustworthiness
The developed method must be validated to prove it is fit for its intended purpose, which is the quantitative determination of purity. The validation will be performed according to the ICH Q2(R1) guideline.[4]
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5]
-
Protocol: Perform a forced degradation study. Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria:
-
The main peak of the analyte should be resolved from all degradation product peaks (resolution > 2).
-
The DAD peak purity analysis should pass for the analyte peak in the presence of degradants.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[4][6]
-
Protocol: Prepare a series of at least five standard solutions at different concentrations, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). For impurity analysis, the range must extend from the reporting limit to 120% of the specification limit.[4]
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,249,800 |
| 150 | 1,503,100 |
| R² | 0.9999 |
| Table 1: Example Linearity Data. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][4]
-
Protocol: Perform the analysis on a sample of known purity (e.g., the reference standard) at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations in total). Alternatively, use a sample matrix spiked with a known amount of analyte.
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the measure of the method's variability under normal operating conditions. It is assessed at two levels: repeatability and intermediate precision.[5]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.
-
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| n | 6 | 6 |
| Mean Assay (%) | 99.8 | 100.1 |
| RSD (%) | 0.85 | 0.92 |
| Overall RSD (%) | \multicolumn{2}{c | }{1.15 } |
| Table 2: Example Intermediate Precision Data. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. LOD is commonly established at an S/N of 3:1, and LOQ at an S/N of 10:1. This can be confirmed by preparing and injecting dilute solutions to verify the S/N ratio.
-
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable precision (e.g., RSD ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method and assess the impact on the results (e.g., system suitability).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits.
-
The assay result should not change significantly.
-
Comparison with Alternative Analytical Techniques
While HPLC is the recommended primary method, other techniques have specific applications and can be used for orthogonal verification.[7][8]
| Technique | Principle | Applicability to Analyte | Pros | Cons |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Excellent | High resolution, quantitative, robust, widely available. | Requires soluble analyte, may require method development. |
| Gas Chromatography (GC-FID) | Partitioning between a mobile gas and a stationary liquid/solid phase. | Potentially applicable | High efficiency for volatile compounds. | Requires analyte to be volatile and thermally stable; risk of degradation. |
| Nuclear Magnetic Resonance (qNMR) | Measures nuclear spin absorption in a magnetic field. | Excellent for structural confirmation and quantification. | Provides absolute quantification without a reference standard of the same molecule, gives structural information. | Lower sensitivity than HPLC, expensive instrumentation, complex data analysis.[9] |
| Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Excellent for impurity identification. | Extremely high sensitivity and specificity, provides molecular weight information.[10] | Higher cost and complexity than HPLC-UV. |
| Melting Point | Temperature at which a solid becomes liquid. | Limited | Simple, fast, and inexpensive indicator of purity. | Insensitive to small amounts of impurities, not quantitative.[8] |
| Table 3: Comparison of Purity Analysis Techniques. |
Conclusion
The High-Performance Liquid Chromatography method detailed in this guide provides a robust, reliable, and scientifically sound approach for the purity validation of this compound. By systematically following the validation protocol outlined by ICH guidelines, laboratories can generate high-quality, defensible data that ensures product quality and meets stringent regulatory expectations. While techniques like GC, qNMR, and LC-MS serve as valuable orthogonal tools for confirmation and impurity identification, RP-HPLC with UV detection remains the gold standard for routine quality control due to its optimal balance of performance, cost, and accessibility.
References
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. Available from: [Link]
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ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Available from: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Available from: [Link]
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O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available from: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available from: [Link]
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The Untapped Potential of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one in Medicinal Chemistry: A Comparative Guide to the Biological Activities of its Congeners
For Immediate Release
Shanghai, China – January 21, 2026 – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, a readily accessible pyridyl ketone, presents itself as a promising, yet underexplored, starting material for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. While direct studies on the bio-activity of its derivatives are nascent, a comprehensive analysis of structurally related pyridine compounds provides a compelling roadmap for future drug discovery endeavors. This guide offers a comparative overview of the significant antifungal, antibacterial, and anticancer activities observed in various pyridine derivatives, thereby illuminating the potential of novel compounds that can be synthesized from this versatile precursor.
The Strategic Advantage of the Pyridine Nucleus
The pyridine ring is a ubiquitous motif in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal chemistry. The structural features of this compound, specifically the reactive ketone functionality and the pyridin-2-yl moiety, offer multiple avenues for chemical modification and the synthesis of novel heterocyclic systems.
Antifungal Activity: A Pressing Global Health Concern
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the development of new and effective antifungal agents.[4] Pyridine derivatives have emerged as a promising class of compounds in this therapeutic area.
Comparative Analysis of Antifungal Pyridine Derivatives
A variety of pyridine-containing scaffolds have demonstrated potent antifungal activity. For instance, novel pyridine carboxamides have been identified as potential succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.[5] In a comparative study, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) exhibited in vivo antifungal activity against Botrytis cinerea comparable to the commercial fungicide thifluzamide.[5]
Another noteworthy example is the pyridinone derivative, PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one), which was identified through a library screening to have significant antifungal activity against Candida albicans.[4] PYR was shown to be fungicidal and effective against fluconazole- and caspofungin-resistant strains, highlighting its potential to overcome existing resistance mechanisms.[4]
The following table summarizes the antifungal activity of representative pyridine derivatives, offering a glimpse into the potential efficacy of novel compounds synthesized from this compound.
| Compound Class | Example Compound | Target Organism(s) | Key Findings | Reference |
| Pyridine Carboxamides | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f ) | Botrytis cinerea | Comparable in vivo activity to thifluzamide.[5] | [5] |
| Pyridinones | 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR ) | Candida albicans | Fungicidal activity, effective against resistant strains.[4] | [4] |
| Pyrimidine Derivatives | Various | Phytopathogenic fungi | Many derivatives showed potent fungicidal activities.[6] | [6] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, a standard method for assessing antifungal activity.
Caption: Workflow for Antifungal Susceptibility Testing.
Antibacterial Activity: Combating the Rise of Superbugs
The escalating threat of antibiotic-resistant bacteria underscores the urgent need for novel antibacterial agents. Pyridine derivatives have consistently demonstrated significant potential in this arena.[7][8]
Comparative Analysis of Antibacterial Pyridine Derivatives
A diverse range of pyridine-containing molecules have been synthesized and evaluated for their antibacterial properties. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria.[8] Compounds 21b , 21d , 21e , and 21f from this series showed activity comparable to the clinically used antibiotic linezolid.[8]
Furthermore, various other pyridine derivatives have shown broad-spectrum antibacterial activity. For example, certain pyrimidine and pyridine derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria.[9]
The table below provides a comparative look at the antibacterial efficacy of different pyridine-based compounds.
| Compound Class | Example Compound(s) | Target Organism(s) | Key Findings | Reference |
| 3-(Pyridine-3-yl)-2-Oxazolidinones | 21b, 21d, 21e, 21f | Gram-positive bacteria (e.g., S. aureus) | Activity comparable to linezolid.[8] | [8] |
| Pyrimidine and Pyridine Derivatives | Various | Gram-positive and Gram-negative bacteria | Good antibacterial activities.[9] | [9] |
| Pyridine-based Organic Salts | N-alkylated pyridinium salts | S. aureus, E. coli | Good antibacterial and antibiofilm activities.[7] | [7] |
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is employed to determine the MIC of synthesized compounds against bacterial strains.
Caption: Workflow for Antibacterial MIC Assay.
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of novel anticancer agents remains a cornerstone of biomedical research. Pyridine derivatives have been extensively investigated for their cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][10]
Comparative Analysis of Anticancer Pyridine Derivatives
The structural diversity of pyridine derivatives has led to the discovery of compounds with various mechanisms of anticancer action. For example, novel pyridine-bridged analogues of combretastatin-A4 have been designed as potent tubulin polymerization inhibitors.[11] Several of these compounds exhibited significant antiproliferative activity against human cancer cell lines.
Furthermore, a series of 3-aminoimidazo[1,2-α]pyridine compounds were synthesized and evaluated for their cytotoxicity. Compound 12 , with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, showed the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC50 of 4.15 µM.
The following table compares the anticancer activities of different classes of pyridine derivatives.
| Compound Class | Example Compound(s) | Target Cell Line(s) | Key Findings | Reference |
| Pyridine-bridged Combretastatin Analogues | Various | Human cancer cell lines | Potent antiproliferative activity.[11] | [11] |
| 3-Aminoimidazo[1,2-α]pyridines | Compound 12 | HT-29 (colon cancer) | High inhibitory activity (IC50 = 4.15 µM). | |
| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (breast cancer) | Promising antitumor potential.[10] | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
While direct biological evaluation of derivatives from this compound is a clear next step, the extensive body of research on analogous pyridine compounds provides a strong rationale for its potential as a valuable scaffold in drug discovery. The demonstrated antifungal, antibacterial, and anticancer activities of a wide array of pyridine derivatives suggest that novel compounds synthesized from this precursor could exhibit significant therapeutic efficacy. Future research should focus on the rational design and synthesis of diverse chemical libraries based on the this compound core, followed by rigorous biological screening to identify lead compounds for further development. The comparative data and experimental protocols presented in this guide serve as a foundational resource for researchers and scientists embarking on this exciting avenue of medicinal chemistry.
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- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 936382.
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- 2. ijsat.org [ijsat.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Precursors in the Synthesis of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one
In the landscape of pharmaceutical development and chemical research, the synthesis of novel compounds is a cornerstone of innovation. The compound 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one serves as a critical intermediate in the creation of various biologically active molecules. The efficiency, cost-effectiveness, and safety of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of alternative precursors to the conventional synthesis of this ketone, offering researchers and drug development professionals a comprehensive overview of the available options, supported by experimental data and protocols.
Introduction to this compound and its Synthetic Importance
This compound, a picolinyl ketone derivative, is a key building block in organic synthesis. Its structure, featuring a bulky tert-butyl group adjacent to a ketone, which is in turn connected to a pyridine ring, presents unique synthetic challenges and opportunities. The pyridine moiety can be a crucial pharmacophore, while the ketone offers a reactive site for further molecular elaboration. Consequently, optimizing its synthesis is a continuous effort in the chemical community.
The Conventional Synthetic Route: A Baseline for Comparison
The traditional synthesis of this compound typically involves the acylation of a picolyl anion equivalent with a pivaloyl halide or a related derivative. This approach, while effective, can suffer from drawbacks such as the need for strong bases (e.g., n-butyllithium) at low temperatures and potential side reactions. This guide explores alternative precursors that can mitigate these challenges, offering milder reaction conditions, improved yields, and a more favorable safety profile.
Comparative Analysis of Alternative Precursors
This section delves into a comparative analysis of various precursor strategies for the synthesis of this compound. We will examine the underlying reaction mechanisms, present comparative data in a tabular format, and provide detailed experimental protocols.
Weinreb Amide Approach
The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has become a staple in organic synthesis for the preparation of ketones.[1][2] This method is highly regarded for its ability to prevent the common problem of over-addition of organometallic reagents.[1][3]
Mechanism and Rationale: The reaction of an organometallic reagent (in this case, a picolyl anion equivalent) with a Weinreb amide forms a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the formation of tertiary alcohol byproducts.[1][3][4] This chelation-controlled stability is the cornerstone of the Weinreb amide's utility.[3]
Experimental Protocol: Synthesis of N-methoxy-N,3,3-trimethylbutanamide
-
To a solution of trimethylacetyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over Na2SO4.
-
Concentrate the solution under reduced pressure to afford the Weinreb amide.
Experimental Protocol: Synthesis of this compound via Weinreb Amide
-
Prepare a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to generate the picolyl anion.
-
Add a solution of N-methoxy-N,3,3-trimethylbutanamide (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the desired ketone.
Caption: Weinreb Amide Synthetic Pathway
Nitrile-based Synthesis
The addition of organometallic reagents to nitriles provides another reliable route to ketones.[5][6] This method is often advantageous due to the commercial availability and stability of many nitrile precursors.
Mechanism and Rationale: The picolyl anion attacks the electrophilic carbon of the nitrile group to form a metalloimine intermediate. This intermediate is then hydrolyzed during aqueous workup to reveal the ketone.[5][7] Similar to the Weinreb amide approach, the intermediate is generally stable under the reaction conditions, preventing over-addition.
Experimental Protocol: Synthesis of this compound via Nitrile Precursor
-
Generate the picolyl anion from 2-picoline and n-butyllithium in THF at -78 °C as previously described.
-
Add pivalonitrile (1.1 eq) to the solution of the picolyl anion.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir vigorously for 1 hour for hydrolysis.
-
Basify the aqueous layer with NaOH and extract the product with ether.
-
Purify by distillation or column chromatography.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb (ketone synthesis) [quimicaorganica.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
